Upacicalcet
描述
Structure
3D Structure
属性
CAS 编号 |
1333218-50-0 |
|---|---|
分子式 |
C11H14ClN3O6S |
分子量 |
351.76 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)/t8-/m0/s1 |
InChI 键 |
LHEYGVSDVBEYQF-QMMMGPOBSA-N |
手性 SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)O)N |
规范 SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Upacicalcet; |
产品来源 |
United States |
Foundational & Exploratory
Upacicalcet's Mechanism of Action in Parathyroid Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upacicalcet is a novel, intravenously administered calcimimetic agent designed for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid cells, this compound enhances the receptor's sensitivity to extracellular calcium.[1][2][3] This heightened sensitivity leads to a significant suppression of parathyroid hormone (PTH) synthesis and secretion, thereby addressing the hallmark of SHPT.[4][5] Notably, this compound's mechanism involves binding to the amino acid binding site of the CaSR, a site distinct from that of other calcimimetics, which may offer a differential efficacy and safety profile.[1][6][7][8] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
The fundamental mechanism of this compound lies in its interaction with the CaSR, a G protein-coupled receptor crucial for maintaining calcium homeostasis.[1][3]
-
Positive Allosteric Modulation : this compound binds to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding site.[1][3] This binding induces a conformational change in the receptor, increasing its affinity for extracellular calcium ions (Ca²⁺).[3]
-
Enhanced Receptor Sensitivity : By enhancing the CaSR's sensitivity, this compound effectively "mimics" the effect of higher calcium levels.[4] This means that at lower physiological calcium concentrations, the CaSR is activated as if calcium levels were elevated, leading to a downstream signaling cascade that inhibits PTH secretion.[4]
-
Unique Binding Site : Preclinical studies, including binding assays and in silico docking simulations, have revealed that this compound targets the amino acid binding site of the CaSR.[1][6][8] This is a significant distinction from other calcimimetics and may contribute to its specific pharmacological properties.[1][6][8]
Signaling Pathway
The activation of the CaSR by this compound in parathyroid cells initiates an intracellular signaling cascade that culminates in the inhibition of PTH secretion.
Quantitative Data from Clinical Studies
The efficacy and safety of this compound in reducing intact PTH (iPTH) levels in hemodialysis patients with SHPT have been demonstrated in multiple clinical trials.
Table 1: Efficacy of this compound in Phase 3 Clinical Trial
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Primary Outcome | ||||
| Patients achieving mean serum iPTH of 60-240 pg/mL at weeks 22-24 | 67% (69/103) | 8% (4/50) | <0.001 | [9][10] |
| Secondary Outcomes | ||||
| Patients with ≥30% reduction in mean serum iPTH from baseline | 81% | 8.0% | <0.001 | [10] |
| Patients with ≥50% reduction in mean serum iPTH from baseline | 52% | 4% | <0.001 | [10] |
Table 2: Effects of this compound on Bone Metabolism Markers
| Marker | Effect | Reference |
| Fibroblast growth factor-23 (FGF-23) | Decreased | [9][10] |
| Bone-specific alkaline phosphatase (BAP) | Decreased | [9][10] |
| Total type 1 procollagen-N-propeptide (P1NP) | Decreased | [9][10] |
| Tartrate-resistant acid phosphatase-5b (TRACP-5b) | Decreased | [9][10] |
Table 3: Safety Profile of this compound
| Adverse Event | This compound Group | Placebo Group | Reference |
| Any adverse event | 85% (88/103) | 72% (36/50) | [9][10] |
| Upper gastrointestinal adverse events (nausea, vomiting) | Similar incidence between groups | Similar incidence between groups | [9][10] |
| Serum corrected calcium <7.5 mg/dL | 2% | 0% | [9][10] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a range of in vitro and in vivo studies, as well as clinical trials.
In Vitro Assays: CaSR Binding and Activity
-
Objective : To determine the binding site and agonistic activity of this compound on the human CaSR.
-
Methodology :
-
Cell Line : Human Embryonic Kidney (HEK-293T) cells stably expressing the human CaSR (wild-type or mutant).[1][6]
-
Binding Studies : Competitive binding assays were performed using radiolabeled ligands to determine if this compound competes with known CaSR ligands, such as L-tryptophan.[1][6]
-
Functional Assays : Agonistic activity was assessed by measuring the accumulation of inositol-1 monophosphate (IP-1), a downstream second messenger of CaSR activation, in response to varying concentrations of this compound.[1][6]
-
In Silico Analysis : Docking simulations were conducted to model the binding interaction between this compound and the CaSR at the molecular level.[1][6]
-
Preclinical In Vivo Studies: Animal Models
-
Objective : To evaluate the efficacy of this compound in an animal model of SHPT.
-
Methodology :
-
Animal Model : A rat model of adenine-induced renal failure was used to induce SHPT.[11]
-
Treatment : Rats were administered repeated doses of this compound (e.g., 0.2 mg/kg or 1 mg/kg).[11]
-
Outcome Measures : Serum levels of iPTH, calcium, and phosphorus were measured. Parathyroid gland hyperplasia, ectopic calcification, and bone morphometry were also assessed.[11]
-
Clinical Trial Protocol: Phase 3 Randomized Controlled Trial
-
Objective : To assess the efficacy and safety of this compound in hemodialysis patients with SHPT.
-
Methodology :
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][12]
-
Patient Population : Japanese patients undergoing hemodialysis with serum iPTH concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.[10]
-
Intervention : Intravenous administration of this compound or placebo after each hemodialysis session for 24 weeks.[10]
-
Dose Titration : The dose of this compound was adjusted in steps (25, 50, 100, 150, 200, 250, and 300 μg) based on iPTH and serum calcium levels.[10]
-
Primary Endpoint : Percentage of patients achieving the target mean serum iPTH concentration (60–240 pg/mL) at weeks 22–24.[10]
-
Secondary Endpoints : Percentage reduction in iPTH from baseline, changes in bone turnover markers, and safety assessments.[10]
-
Conclusion
This compound represents a significant advancement in the management of secondary hyperparathyroidism. Its distinct mechanism of action, centered on the positive allosteric modulation of the calcium-sensing receptor at the amino acid binding site, provides a potent and effective means of suppressing PTH secretion.[1][6][7][8] The robust clinical trial data underscore its efficacy in achieving target iPTH levels and improving bone metabolism markers, coupled with a favorable safety profile.[9][10] For researchers and drug development professionals, this compound serves as a compelling case study in targeted receptor modulation and offers a valuable therapeutic option for a challenging patient population.
References
- 1. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 5. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) this compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor (2022) | Hirofumi Sato | 10 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Technical Guide to Novel Calcimimetics for Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secondary hyperparathyroidism (SHPT) remains a significant challenge in the management of chronic kidney disease (CKD), contributing to mineral and bone disorders and cardiovascular complications. The advent of calcimimetics, which modulate the calcium-sensing receptor (CaSR) to suppress parathyroid hormone (PTH) secretion, marked a significant therapeutic advance. This technical guide provides an in-depth analysis of a new generation of calcimimetic agents—etelcalcetide, evocalcet, and upacicalcet—offering a detailed comparison with the first-generation calcimimetic, cinacalcet. We delve into their mechanisms of action, present preclinical and clinical data in a comparative format, detail experimental methodologies from pivotal studies, and visualize key pathways and workflows to provide a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Evolving Landscape of SHPT Management
Secondary hyperparathyroidism in patients with CKD is characterized by elevated PTH levels, which can lead to increased bone turnover, fractures, and vascular calcification.[1] Traditional therapies, including phosphate binders and active vitamin D sterols, are often limited by hypercalcemia and hyperphosphatemia. Calcimimetics offer a distinct mechanism of action by allosterically modulating the CaSR on parathyroid cells, thereby increasing its sensitivity to extracellular calcium and reducing PTH synthesis and secretion.[2]
Cinacalcet, the first-in-class oral calcimimetic, demonstrated efficacy in controlling SHPT but is associated with gastrointestinal side effects that can limit adherence.[3] This has driven the development of novel calcimimetics with improved pharmacokinetic profiles, alternative routes of administration, and potentially better tolerability. This guide focuses on three such novel agents: etelcalcetide, evocalcet, and this compound.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
The CaSR is a G-protein coupled receptor (GPCR) that plays a central role in regulating PTH secretion.[4] Activation of the CaSR by extracellular calcium initiates a signaling cascade that inhibits PTH release. Calcimimetics enhance the sensitivity of the CaSR to calcium, effectively lowering the set-point for PTH suppression.[5]
CaSR Signaling Pathway
Upon activation by calcium or a calcimimetic, the CaSR couples to multiple G-proteins, primarily Gq/11 and Gi/o.[4][6]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6]
-
Gi/o Pathway: The Gi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4]
Together, these pathways culminate in the inhibition of PTH gene expression and secretion from the parathyroid gland.
Caption: CaSR Signaling Pathway.
Molecular Interactions of Novel Calcimimetics
While all calcimimetics target the CaSR, their precise molecular interactions and resulting pharmacological profiles differ:
-
Cinacalcet and Evocalcet: These are small molecule allosteric modulators that are taken orally.[3][7] They are believed to bind within the transmembrane domain of the CaSR, enhancing its sensitivity to calcium.[8] Evocalcet was developed to have a more favorable side effect profile compared to cinacalcet.[7]
-
Etelcalcetide: This is a peptide-based calcimimetic administered intravenously.[9] Its intravenous route of administration ensures adherence in hemodialysis patients.
-
This compound: A novel injectable calcimimetic, this compound is a small molecule that also acts on the CaSR to suppress PTH secretion.[10]
Preclinical and Clinical Development
The development of novel calcimimetics has been supported by a robust framework of preclinical and clinical studies.
Preclinical Evaluation
Animal models of SHPT have been instrumental in the early evaluation of calcimimetic efficacy and safety. Commonly used models include rats with surgically induced renal insufficiency (5/6 nephrectomy) and genetically engineered mouse models.[11][12] These models allow for the assessment of a compound's ability to lower PTH and its effects on bone metabolism.
Experimental Protocol: Evaluation of a Novel Calcimimetic in a Uremic Rat Model of SHPT
-
Model Induction: Male Sprague-Dawley rats undergo a two-step 5/6 nephrectomy to induce chronic renal failure and subsequent SHPT.
-
Treatment Administration: Following confirmation of elevated serum PTH and creatinine levels, animals are randomized to receive the novel calcimimetic, a vehicle control, or a positive control (e.g., cinacalcet) for a specified period (e.g., 4-8 weeks). The route of administration (oral gavage, intravenous injection) is tailored to the compound's properties.
-
Biochemical Analysis: Blood samples are collected periodically to measure serum levels of PTH, calcium, phosphorus, and creatinine using validated immunoassays and colorimetric assays.
-
Bone Histomorphometry: At the end of the study, tibias are collected for undecalcified bone histology to assess parameters of bone turnover, such as osteoblast and osteoclast surface, and bone formation rate.
-
Safety Assessment: Animals are monitored for adverse effects, and at necropsy, major organs are collected for histopathological examination.
Caption: Preclinical Experimental Workflow.
Clinical Trial Programs
The efficacy and safety of novel calcimimetics have been established through comprehensive phase 2 and 3 clinical trial programs. These studies have typically been randomized, double-blind, and controlled (either against placebo or an active comparator like cinacalcet).
Experimental Protocol: Phase 3, Randomized, Double-Blind, Active-Controlled Trial of a Novel Oral Calcimimetic
-
Patient Population: The study enrolls adult patients with CKD on maintenance hemodialysis who have SHPT, defined by a screening intact PTH (iPTH) level above a specified threshold (e.g., >240 pg/mL) and a corrected serum calcium level within a defined range (e.g., ≥8.4 mg/dL).[13][14] Key exclusion criteria often include a history of parathyroidectomy, recent use of other calcimimetics, and severe comorbidities.[1][14]
-
Study Design: A multicenter, randomized, double-blind, double-dummy design is employed to compare the novel oral calcimimetic with cinacalcet over a defined treatment period (e.g., 30 weeks).[15]
-
Treatment and Dose Titration: Patients are randomized to receive either the novel calcimimetic or cinacalcet. Dosing is initiated at a low level and titrated based on regular monitoring of iPTH and corrected serum calcium levels to achieve a target iPTH range (e.g., 60-240 pg/mL) while avoiding hypocalcemia.[7][16]
-
Efficacy Endpoints: The primary efficacy endpoint is typically the proportion of patients achieving the target iPTH range during a specified evaluation period at the end of the treatment phase.[15] Secondary endpoints may include the percentage change in iPTH, calcium, and phosphorus from baseline.
-
Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), with a particular focus on gastrointestinal AEs and hypocalcemia. Laboratory parameters and vital signs are regularly assessed.
-
Biochemical Measurements: Serum iPTH is measured using a standardized two-site immunoassay (e.g., electrochemiluminescence immunoassay).[5][17] Serum calcium is corrected for albumin concentration.
Caption: Clinical Trial Workflow.
Comparative Efficacy and Safety Data
Head-to-head clinical trials and network meta-analyses provide valuable insights into the comparative efficacy and safety of novel calcimimetics versus cinacalcet.
Efficacy
The primary measure of efficacy for calcimimetics is the reduction in serum PTH levels.
Table 1: Comparative Efficacy of Calcimimetics in Reducing PTH in Hemodialysis Patients with SHPT
| Feature | Cinacalcet | Etelcalcetide | Evocalcet | This compound |
| Primary Efficacy Endpoint | Proportion of patients achieving >30% reduction in PTH | Proportion of patients achieving >30% reduction in PTH | Proportion of patients achieving mean iPTH 60-240 pg/mL | Proportion of patients achieving mean iPTH 60-240 pg/mL |
| Head-to-Head vs. Cinacalcet | N/A | Superior in achieving >30% and >50% PTH reduction | Non-inferior in achieving target iPTH range | N/A (Placebo-controlled data available) |
| Placebo-Controlled Trial Results (% achieving >30% PTH reduction) | ~70-80% | ~75%[18] | N/A | N/A |
| Placebo-Controlled Trial Results (% achieving target iPTH) | Varies by study | Varies by study | N/A | 67% (vs. 8% for placebo)[19] |
Data compiled from multiple sources, including head-to-head and placebo-controlled trials.[15][18][19]
Safety and Tolerability
The safety profiles of novel calcimimetics are a key area of interest, particularly concerning gastrointestinal side effects and hypocalcemia.
Table 2: Comparative Safety Profile of Calcimimetics
| Adverse Event | Cinacalcet | Etelcalcetide | Evocalcet | This compound |
| Gastrointestinal AEs (Nausea, Vomiting) | Higher incidence | Similar to cinacalcet in some studies | Lower incidence than cinacalcet[15] | Similar incidence to placebo[19] |
| Hypocalcemia | Common | Higher incidence than cinacalcet | Similar to cinacalcet | Low incidence of clinically significant hypocalcemia[19] |
| Route of Administration | Oral | Intravenous | Oral | Intravenous |
Data compiled from multiple sources, including head-to-head and placebo-controlled trials.[15][19]
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel calcimimetics influence their dosing regimens and clinical utility.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Novel Calcimimetics
| Parameter | Etelcalcetide | Evocalcet | This compound |
| Route of Administration | Intravenous | Oral | Intravenous |
| Half-life (t1/2) | 3-5 days in hemodialysis patients[9] | ~20-22 hours[8] | Short, largely cleared by dialysis[9] |
| Metabolism | Not metabolized by CYP isoenzymes[9] | Less inhibition of CYP2D6 than cinacalcet | Renally excreted[9] |
| Dosing Frequency | Three times weekly with dialysis | Once daily | Three times weekly with dialysis |
| Time to Onset of PTH Reduction | Rapid, within hours | Dose-dependent reduction, peak effect around 4 hours[8] | Dose-dependent reduction |
Data compiled from pharmacokinetic and pharmacodynamic studies.[8][9]
Conclusion and Future Directions
The development of novel calcimimetics has expanded the therapeutic options for managing secondary hyperparathyroidism in patients with chronic kidney disease. Etelcalcetide offers an intravenous formulation that ensures adherence in the hemodialysis setting, while evocalcet provides an oral alternative with a potentially improved gastrointestinal side effect profile compared to cinacalcet. This compound, a newer injectable agent, also shows promise with a favorable safety profile in early studies.
Future research should continue to focus on long-term clinical outcomes, including the impact of these novel agents on cardiovascular events and bone disease. Further head-to-head comparative effectiveness trials will be crucial in defining the optimal role of each calcimimetic in the management of SHPT. Additionally, the development of calcimimetics with even greater selectivity and fewer side effects remains an important goal for improving the care of patients with chronic kidney disease.
References
- 1. Head-to-Head Study of Etelcalcetide and Cinacalcet in Asian Hemodialysis Patients With Secondary Hyperparathyroidism (SHPT) | Clinical Research Trial Listing [centerwatch.com]
- 2. Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. CKDkb: a knowledge base and platform for drug development against non-alcoholic fatty liver disease [ckddb.com]
- 11. Animal models of hyperfunctioning parathyroid diseases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parathyroid diseases and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of evocalcet in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2b study of evocalcet (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Formulary Drug Review: Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amgen.com [amgen.com]
- 19. researchgate.net [researchgate.net]
Upacicalcet's Novel Binding Site on the Calcium-Sensing Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upacicalcet is a novel calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis.[1] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound enhances the receptor's sensitivity to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[2][3] A key differentiator for this compound is its unique binding site within the amino acid binding pocket of the CaSR's extracellular domain, distinct from other calcimimetics that typically target the transmembrane domain.[4][5][6] This technical guide provides an in-depth exploration of the this compound binding site, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
The Calcium-Sensing Receptor (CaSR): A Brief Overview
The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[7][8] It is highly expressed in the parathyroid glands and kidneys.[9] The receptor is activated by increases in extracellular calcium (Ca2+) levels, which triggers intracellular signaling cascades to inhibit PTH secretion.[2][10] The CaSR possesses a large extracellular domain (ECD), a seven-transmembrane domain (7TMD), and an intracellular C-terminal tail.[10] The ECD is responsible for sensing extracellular Ca2+ and also contains a binding site for amino acids, which act as allosteric modulators.[5][6][10]
The Unique Binding Site of this compound
Extensive research has demonstrated that this compound functions as a positive allosteric modulator by binding to the amino acid binding site within the Venus flytrap (VFT) module of the CaSR's extracellular domain.[4][5][6] This is a significant departure from first and second-generation calcimimetics, such as cinacalcet and evocalcet, which bind within the 7TMD.[8]
Studies have shown that this compound competes with L-tryptophan for binding to the CaSR, providing strong evidence for its interaction with the amino acid binding site.[5][6] Site-directed mutagenesis studies, coupled with in silico docking simulations, have identified several key amino acid residues within the CaSR that are crucial for this compound binding and its allosteric activity.[4][5]
Quantitative Binding and Activity Data
The following table summarizes the key quantitative data related to this compound's interaction with the CaSR.
| Parameter | Value | Cell Line | Assay Description | Reference |
| This compound EC50 | 1.8 nM | HEK-293 cells expressing human CaSR | Intracellular Ca2+ mobilization assay in the presence of 0.5 mM extracellular Ca2+ | [11] |
| L-Tryptophan Ki | 1.3 µM | HEK-293T cells expressing human CaSR | Competitive binding assay against a radiolabeled ligand | [5] |
| This compound IC50 vs L-Tryptophan | 1.6 µM | HEK-293T cells expressing human CaSR | Competitive binding assay measuring displacement of radiolabeled L-Tryptophan | [5] |
Signaling Pathways and Experimental Workflows
CaSR Signaling Pathway Modulation by this compound
This compound, by binding to the amino acid site on the CaSR, enhances the signaling cascade initiated by extracellular calcium. This leads to the activation of G-proteins, primarily Gq/11 and Gi/o, which in turn activate downstream effectors. The ultimate cellular response in parathyroid cells is the inhibition of PTH secretion.
Caption: this compound enhances CaSR signaling to inhibit PTH secretion.
Experimental Workflow for Identifying the Binding Site
The identification of this compound's binding site involved a multi-step experimental approach, combining competitive binding assays, functional assays with site-directed mutants, and computational modeling.
Caption: Workflow for elucidating this compound's binding site on the CaSR.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
-
Objective: To determine if this compound competes with L-amino acids for binding to the CaSR.
-
Cell Line: HEK-293T cells transiently expressing human CaSR.
-
Radioligand: [3H]-L-Tryptophan.
-
Protocol:
-
HEK-293T cells are cultured and transfected with a plasmid encoding human CaSR.
-
Crude membrane fractions are prepared from the transfected cells by homogenization and centrifugation.
-
Membrane preparations are incubated with a fixed concentration of [3H]-L-Tryptophan in the presence of varying concentrations of unlabeled this compound.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled L-Tryptophan.
-
Data are analyzed using non-linear regression to determine the IC50 value of this compound.
-
Site-Directed Mutagenesis and Functional Analysis
-
Objective: To identify specific amino acid residues in the CaSR that are critical for this compound binding and activity.
-
Methodology:
-
A plasmid containing the wild-type human CaSR cDNA is used as a template.
-
Site-directed mutagenesis is performed using PCR to introduce point mutations at specific codons corresponding to putative amino acid binding site residues.
-
The mutated CaSR constructs are verified by DNA sequencing.
-
HEK-293T cells are transfected with either wild-type or mutant CaSR constructs.
-
Functional activity is assessed using an inositol-1 monophosphate (IP-1) accumulation assay, which is a downstream measure of Gq/11 activation.
-
Concentration-response curves for this compound are generated for both wild-type and mutant receptors.
-
A significant shift in the EC50 value for a mutant receptor compared to the wild-type indicates that the mutated residue is important for this compound's function.
-
In Silico Docking Simulation
-
Objective: To predict the binding pose of this compound within the amino acid binding site of the CaSR.
-
Software: Molecular modeling and docking software (e.g., Schrödinger Suite, AutoDock).
-
Protocol:
-
A homology model of the human CaSR extracellular domain is generated based on available crystal structures of related class C GPCRs.
-
The 3D structure of this compound is generated and optimized.
-
A docking grid is defined around the putative amino acid binding pocket in the CaSR model.
-
This compound is docked into the defined binding site using a suitable docking algorithm.
-
The resulting binding poses are scored and ranked based on their predicted binding affinity and interactions with the receptor.
-
The top-ranked poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues of the CaSR.
-
Conclusion
This compound represents a significant advancement in the management of secondary hyperparathyroidism, largely due to its novel mechanism of action. Its unique binding site in the amino acid binding pocket of the CaSR's extracellular domain distinguishes it from other calcimimetics and may contribute to a different efficacy and safety profile. The experimental approaches detailed in this guide have been instrumental in elucidating this binding site and provide a framework for the continued investigation of allosteric modulation of the CaSR and other GPCRs. This deeper understanding of the molecular interactions between this compound and the CaSR is crucial for the rational design of future therapeutics targeting this important receptor.
References
- 1. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound sodium hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Allosteric modulation of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Upacicalcet Sodium Hydrate: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upacicalcet is a second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] By acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid glands, this compound effectively suppresses the excessive secretion of parathyroid hormone (PTH).[1][3][4][5][6] This guide provides a comprehensive overview of a key chemical synthesis pathway for this compound sodium hydrate, consolidating information from public domain sources to offer a detailed protocol for its preparation. The synthesis involves a multi-step process beginning with aniline as a starting material.[1]
Introduction
Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated levels of PTH, which can lead to bone disease and cardiovascular complications.[1][7] this compound offers a therapeutic option with its direct action on the CaSR, helping to control PTH levels.[1][4] The chemical structure of this compound is (2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid.[6][8] This document outlines a synthetic route to obtain its sodium hydrate salt.
Overall Synthesis Pathway
The synthesis of this compound sodium hydrate can be conceptualized as a convergent process. A key strategic element is the formation of a urea linkage between a substituted aniline derivative and a protected amino acid fragment. The subsequent deprotection and salt formation yield the final active pharmaceutical ingredient (API).
Figure 1: Overall synthetic scheme for this compound sodium hydrate.
Experimental Protocols
The following protocols are based on descriptions found in the public domain and represent a plausible synthetic route.[1][9]
Step 1: Formation of the Carbamate Intermediate
-
Reaction: Aniline (or a substituted aniline precursor like 3-amino-5-chloro-4-methylbenzenesulfonic acid, ACTS) is reacted with phenyl chloroformate in the presence of a base to form a carbamate intermediate.[1][9]
-
Detailed Protocol:
-
To a solution of 3-amino-5-chloro-4-methylbenzenesulfonic acid (ACTS) (1.0 eq) in a suitable solvent such as acetonitrile (MeCN), add pyridine (2.1 eq).[9]
-
Stir the mixture at 25 °C.[9]
-
Add phenyl chloroformate (1.05 eq) dropwise to the reaction mixture.[9]
-
Stir for 30 minutes and monitor the reaction for completion by HPLC.[9]
-
Step 2: Urea Formation
-
Reaction: The carbamate intermediate is then reacted with a protected amine, such as Boc-DAP-OtBu (N-(tert-butoxycarbonyl)-3-amino-L-alanine tert-butyl ester), in the presence of a base to yield the protected urea intermediate.[1][9]
-
Detailed Protocol:
Step 3: Deprotection
-
Reaction: The protecting groups (Boc and tert-butyl ester) on the urea intermediate are removed using a strong acid, such as methanesulfonic acid, to form the hydrated mesylate salt.[1]
-
Detailed Protocol:
Step 4: Salt Formation and Purification
-
Reaction: The hydrated mesylate salt is treated with sodium hydroxide to form the sodium salt. The final product is then purified by pH adjustment and crystallization.[1]
-
Detailed Protocol:
-
The hydrated mesylate salt is dissolved in water.[9]
-
The solution is cooled to 8 °C.[9]
-
A 48% aqueous solution of sodium hydroxide is added dropwise.[9]
-
After completion of the hydrolysis, the pH is adjusted to 5.8 with 48% hydrobromic acid.[9]
-
Isopropanol (IPA) is added to precipitate the product.[9]
-
The solid is filtered, washed with IPA, and dried under reduced pressure to afford this compound sodium hydrate as a white solid.[9]
-
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Reagent 1 | Reagent 2 | Solvent | Yield |
| Carbamate Formation | 3-amino-5-chloro-4-methylbenzenesulfonic acid | Phenyl Chloroformate | Pyridine | - | Acetonitrile | - |
| Urea Formation | Carbamate Intermediate | Boc-DAP-OtBu | Triethylamine | - | Acetonitrile | 61.0% |
| Purification | Crude Product | - | Isopropanol | - | Water/IPA | 92.6% |
Note: Yields are reported as found in the cited literature and may vary depending on the specific reaction conditions and scale.[9]
Conclusion
The synthesis of this compound sodium hydrate is a well-defined process involving key transformations such as carbamate and urea formation, followed by deprotection and salt formation. The described pathway, utilizing readily available starting materials and reagents, provides a viable route for the production of this important therapeutic agent. Careful control of reaction conditions and pH during purification are critical for obtaining the final product in high purity.
References
- 1. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upasita | C11H15ClN3NaO7S | CID 138404169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 5. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H14ClN3O6S | CID 53374467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Sodium Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
In Silico Docking Simulation of Upacicalcet with the Calcium-Sensing Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upacicalcet is a novel calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of systemic calcium homeostasis. This technical guide provides an in-depth overview of the in silico docking simulation of this compound with the CaSR, detailing the computational and experimental methodologies employed to elucidate their molecular interaction. This document is intended to serve as a comprehensive resource for researchers in pharmacology, computational chemistry, and drug development, offering detailed protocols, data presentation, and visual representations of the key processes involved.
Introduction
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[1] Dysregulation of CaSR activity is implicated in various disorders, including secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. This compound has emerged as a therapeutic agent for SHPT by enhancing the sensitivity of the CaSR to extracellular calcium, thereby suppressing excessive PTH secretion.[2][3]
Computational methods, particularly in silico docking simulations, have been instrumental in understanding the binding mechanism of this compound to the CaSR.[2][4] These simulations, corroborated by experimental data, have revealed that this compound binds to the amino acid binding site within the Venus flytrap module of the CaSR, acting as a positive allosteric modulator.[2][4][5] This guide will delve into the technical aspects of these methodologies.
In Silico Docking Simulation Protocol
The following protocol outlines a representative workflow for the in silico docking of this compound to the CaSR, based on methodologies described in the literature.[2][4] While specific software and parameters may vary between research groups, the fundamental steps remain consistent.
2.1. Receptor and Ligand Preparation
-
Receptor Structure Acquisition: The three-dimensional structure of the human CaSR is obtained from the Protein Data Bank (PDB). A commonly used structure for docking allosteric modulators is, for example, PDB ID: 5K5S or a similar cryo-EM structure. It is crucial to use a high-resolution structure, preferably in its active or allosterically bound conformation.
-
Receptor Preparation:
-
Remove all water molecules and non-essential ions from the PDB file.
-
Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.
-
Assign appropriate atom types and charges using a molecular mechanics force field such as AMBER or CHARMM.
-
Energy minimize the receptor structure to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
The 2D structure of this compound is sketched using a chemical drawing tool and converted to a 3D conformation.
-
Assign appropriate atom types and partial charges to the ligand.
-
Perform a conformational search to generate a set of low-energy conformers of this compound.
-
2.2. Docking Simulation
-
Software: A variety of molecular docking software can be employed, such as AutoDock, Glide, or GOLD.
-
Grid Box Definition: A grid box is defined around the putative binding site on the CaSR. For this compound, this is the amino acid binding site in the extracellular domain. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Docking Algorithm: A Lamarckian genetic algorithm or a similar stochastic search algorithm is typically used to explore the conformational space of the ligand within the defined grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each docked pose. The poses with the lowest (most favorable) binding energies are selected for further analysis.
2.3. Post-Docking Analysis
-
Pose Clustering and Selection: The docked poses are clustered based on their root-mean-square deviation (RMSD). The most populated clusters with the lowest binding energies are considered the most probable binding modes.
-
Interaction Analysis: The selected binding poses are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the amino acid residues of the CaSR.
Experimental Validation Protocols
The predictions from in silico docking simulations are validated through various in vitro experimental assays.
3.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used for their high transfection efficiency and robust growth characteristics.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ incubator.
-
Transfection: HEK-293T cells are transiently transfected with a plasmid encoding the human CaSR using a lipid-based transfection reagent like Lipofectamine. Cells expressing the CaSR are then selected using an appropriate antibiotic.
3.2. Radioligand Binding Assay (Competition Assay)
This assay is used to determine if this compound binds to the same site as a known ligand, such as L-tryptophan.
-
Membrane Preparation: Membranes from HEK-293T cells expressing CaSR are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl₂, is used.
-
Radioligand: A radiolabeled ligand that binds to the amino acid site, such as [³H]L-tryptophan, is used.
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the inhibitory constant (Ki).
3.3. Inositol Monophosphate (IP-1) Accumulation Assay (Functional Assay)
This assay measures the functional activity of this compound as a positive allosteric modulator of CaSR. Activation of the CaSR, a Gq-coupled receptor, leads to the activation of phospholipase C and the subsequent accumulation of inositol phosphates.
-
Cell Plating: Seed HEK-293T cells expressing CaSR into 96-well plates.
-
Assay Medium: Use a stimulation buffer containing LiCl to inhibit the degradation of inositol monophosphate.
-
Procedure:
-
Pre-incubate the cells with increasing concentrations of this compound in the presence of a fixed, sub-maximal concentration of extracellular Ca²⁺.
-
Stimulate the cells with an agonist (e.g., a higher concentration of Ca²⁺) to induce IP-1 accumulation.
-
Lyse the cells and measure the amount of accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.
Quantitative Data
The following tables summarize representative quantitative data for this compound. It is important to note that specific values for preclinical binding affinity (Ki) and in vitro functional potency (EC₅₀) are not consistently reported in the public domain literature. The clinical data is derived from studies in patients with secondary hyperparathyroidism on hemodialysis.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Method | Reference |
| Binding Site | Amino Acid Binding Site | Competition with L-tryptophan | [2][4] |
| Functional Activity | Positive Allosteric Modulator | Inositol Monophosphate Accumulation Assay | [2][4] |
| In Vitro Binding Affinity (Ki) | Data not publicly available | Radioligand Binding Assay | - |
| In Vitro Functional Potency (EC₅₀) | Data not publicly available | Inositol Monophosphate Accumulation Assay | - |
Table 2: Clinical Efficacy of this compound (Phase 3 Trial Data)
| Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Patients achieving ≥30% reduction in mean iPTH | 80.6% | 8.0% | <0.001 | [6] |
| Patients achieving mean iPTH between 60-240 pg/mL | 67.0% | 8.0% | <0.001 | [6] |
Visualizations
5.1. CaSR Signaling Pathway
Caption: CaSR Signaling Pathway Activation.
5.2. In Silico Docking Workflow
Caption: In Silico Docking Workflow.
5.3. Experimental Validation Workflow
Caption: Experimental Validation Workflow.
Conclusion
The combination of in silico docking simulations and experimental validation has been crucial in delineating the mechanism of action of this compound as a positive allosteric modulator of the Calcium-Sensing Receptor. This technical guide provides a framework for understanding and applying these methodologies. The detailed protocols and workflows serve as a valuable resource for researchers aiming to investigate the interactions of small molecules with GPCRs, facilitating further advancements in drug discovery and development. While specific quantitative preclinical data for this compound's binding and functional potency remain to be fully disclosed in the public literature, the collective evidence strongly supports its targeted mechanism and clinical efficacy.
References
- 1. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) this compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor (2022) | Hirofumi Sato | 10 Citations [scispace.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. researchgate.net [researchgate.net]
Preclinical Pharmacology of Upacicalcet: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet is a novel, second-generation calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound offers a targeted approach to suppressing the excessive secretion of parathyroid hormone (PTH), a hallmark of SHPT. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile based on available non-clinical data.
Mechanism of Action: Potent and Specific Allosteric Modulation of the Calcium-Sensing Receptor
This compound exerts its pharmacological effect by directly targeting the CaSR on the surface of parathyroid gland cells. The CaSR is a G protein-coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[1] this compound acts as a positive allosteric modulator, enhancing the sensitivity of the CaSR to extracellular calcium ions.
A key distinguishing feature of this compound is its binding site on the CaSR. Preclinical studies have revealed that this compound interacts with the amino acid binding site within the receptor's transmembrane domain.[2][3] This is a distinct binding site compared to first-generation calcimimetics. By binding to this site, this compound potentiates the intracellular signaling cascade initiated by CaSR activation, which ultimately leads to the inhibition of PTH synthesis and secretion.[2]
The signaling pathway initiated by the activation of the CaSR by this compound involves the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol phosphates, including inositol-1-phosphate (IP1).[2][3] The accumulation of IP1 is a measurable downstream marker of CaSR activation.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized in both in vitro and in vivo preclinical models.
In Vitro Activity
The potency of this compound as a CaSR agonist has been evaluated in cell-based assays. In human embryonic kidney (HEK-293) cells stably expressing the human CaSR, this compound demonstrated a concentration-dependent increase in intracellular calcium mobilization and inositol-1-phosphate accumulation.[2] A key characteristic of this compound is that its agonistic activity is dependent on the extracellular calcium concentration, with no significant effect observed at calcium levels below the physiological range.[4]
| Parameter | Test System | Endpoint | Result |
| CaSR Agonistic Activity | HEK-293 cells expressing human CaSR | Inositol-1-Phosphate Accumulation | Concentration-dependent increase |
In Vivo Efficacy
Preclinical studies in rodent models have consistently demonstrated the ability of this compound to effectively lower plasma PTH levels.
Normal and Nephrectomized Rat Models: Intravenous administration of this compound to normal and double-nephrectomized rats resulted in a dose-dependent reduction in serum intact PTH (iPTH) and serum calcium levels.[4]
| Animal Model | Dose Range (IV) | Effect on iPTH | Effect on Serum Ca²⁺ |
| Normal Rats | 0.03 - 3 mg/kg | Dose-dependent decrease | Dose-dependent decrease |
| Double-Nephrectomized Rats | 0.3 - 30 mg/kg | Dose-dependent decrease | Dose-dependent decrease |
Adenine-Induced CKD Rat Model: In a rat model of SHPT induced by an adenine-containing diet, repeated administration of this compound effectively suppressed the progression of the disease.[1]
| Animal Model | Dose (unspecified route) | Effect on iPTH | Other Notable Effects |
| Adenine-induced CKD Rats | 0.2 mg/kg and 1 mg/kg | Significant reduction | Inhibition of parathyroid hyperplasia, suppression of ectopic calcification and cortical pore formation |
Pharmacokinetics
Non-clinical studies have characterized the pharmacokinetic profile of this compound.
| Parameter | Species | Value |
| Plasma Protein Binding | Human | 44.2% - 45.6% (non-covalent) |
| Metabolism | Not specified | Minimal metabolism by the liver |
| Drug-Metabolizing Enzymes | Not specified | Little inhibition or induction of major CYP enzymes |
| Drug Transporters | Not specified | Little inhibitory effects on or substrate properties for major drug transporters |
Note: Specific preclinical pharmacokinetic parameters such as half-life, clearance, and volume of distribution in animal models are not yet publicly available in detail.
Safety Pharmacology
Preclinical safety studies have indicated a favorable profile for this compound. Notably, in normal rats, this compound did not affect gastric emptying at doses up to 10 mg/kg, which is significantly higher than the effective dose for lowering iPTH.[4] This suggests a potentially lower risk of gastrointestinal side effects compared to other calcimimetics.
Experimental Protocols
In Vitro Calcium-Sensing Receptor Activation Assay
Objective: To determine the agonistic activity of this compound on the human CaSR.
Methodology:
-
Cell Culture: HEK-293T cells stably expressing the human CaSR are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Addition: Cells are incubated with varying concentrations of this compound in the presence of a fixed physiological concentration of extracellular calcium.
-
Measurement of Inositol-1-Phosphate (IP1) Accumulation: Following incubation, cell lysates are prepared, and the concentration of IP1 is measured using a commercially available assay kit (e.g., HTRF-based assay).[2]
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of this compound.
In Vivo Adenine-Induced Secondary Hyperparathyroidism Rat Model
Objective: To evaluate the efficacy of this compound in a preclinical model of CKD-induced SHPT.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Induction of CKD: Animals are fed a diet containing 0.75% adenine for a specified period (e.g., 4 weeks) to induce chronic renal failure and subsequent SHPT.[1]
-
Treatment: Following the induction period, rats are administered this compound or vehicle control at specified doses and frequencies.
-
Sample Collection: Blood samples are collected at predetermined time points for the measurement of serum iPTH, calcium, and phosphorus levels.
-
Endpoint Analysis: At the end of the study, parathyroid glands may be harvested for histological analysis to assess for hyperplasia. Other tissues, such as the aorta, may be examined for calcification.
-
Data Analysis: The effects of this compound on the measured parameters are compared to the vehicle control group.
Conclusion
The preclinical data for this compound demonstrate its potent and specific mechanism of action as a positive allosteric modulator of the calcium-sensing receptor at the amino acid binding site. In vitro and in vivo studies have consistently shown its efficacy in reducing PTH levels. The available data suggest a favorable safety profile, particularly with regard to gastrointestinal effects. This comprehensive preclinical profile supports the clinical development of this compound as a promising therapeutic option for the management of secondary hyperparathyroidism in patients with chronic kidney disease.
References
- 1. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Upacicalcet and its Role in Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upacicalcet is a novel, intravenously administered calcimimetic agent designed for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound enhances the receptor's sensitivity to extracellular calcium, leading to a significant reduction in parathyroid hormone (PTH) secretion. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on calcium homeostasis, and detailed methodologies for preclinical and clinical evaluation. Quantitative data from key clinical trials are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this therapeutic agent.
Introduction
Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone levels, which contribute to mineral and bone disorders, vascular calcification, and cardiovascular morbidity.[1] Calcimimetics are a class of drugs that target the calcium-sensing receptor on the parathyroid gland to suppress PTH secretion.[1] this compound represents a newer generation of calcimimetics with a distinct pharmacological profile. It is a non-peptide, small molecule that acts as a positive allosteric modulator of the CaSR, specifically targeting the amino acid binding site.[2][3] This unique binding mechanism may offer a different efficacy and safety profile compared to earlier calcimimetics.[2] This document serves as a technical resource for researchers and drug development professionals, detailing the core scientific and clinical aspects of this compound's role in calcium homeostasis.
Mechanism of Action: Modulating the Calcium-Sensing Receptor
This compound's therapeutic effect is mediated through its interaction with the CaSR, a G-protein coupled receptor crucial for maintaining calcium homeostasis.[2]
Signaling Pathway
This compound allosterically enhances the sensitivity of the CaSR to extracellular calcium.[1] This potentiation means that at any given calcium concentration, the receptor is more likely to be in its active state.[1] Upon activation, the CaSR initiates a downstream signaling cascade that ultimately inhibits the synthesis and secretion of PTH from the parathyroid glands.[1]
Caption: this compound's Signaling Pathway.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound in reducing intact PTH (iPTH), corrected calcium (cCa), and phosphorus (P) levels have been evaluated in several clinical trials. The following tables summarize key quantitative findings.
Table 1: Phase 2 Study (52-Week, Open-Label, Single-Arm)[4]
| Parameter | Baseline (Median, IQR) | Week 52 (Median, IQR) |
| iPTH (pg/mL) | 322 (261, 532) | 140.5 (83.5, 201.5) |
| Corrected Calcium (mg/dL) | 9.56 ± 0.68 (Mean ± SD) | 9.13 ± 0.81 (Mean ± SD) |
| Phosphorus (mg/dL) | 5.33 ± 1.13 (Mean ± SD) | 4.93 ± 1.35 (Mean ± SD) |
Table 2: Phase 3 Study (24-Week, Randomized, Placebo-Controlled - NCT03801980)[5]
| Outcome | This compound Group | Placebo Group |
| Patients achieving mean iPTH 60-240 pg/mL (%) | 67% (69/103) | 8% (4/50) |
| Median iPTH at baseline (pg/mL) | 364 | 369.5 |
| Median iPTH at week 24 (pg/mL) | 161 | 367 |
| Patients with ≥30% reduction in mean iPTH (%) | 81% | 8% |
| Patients with ≥50% reduction in mean iPTH (%) | 52% | 4% |
Table 3: Long-Term, Open-Label 52-Week Study[1]
| Outcome | Result |
| Patients achieving target iPTH (60-240 pg/mL) at week 52 (%) | 94.2% |
Experimental Protocols
This section details the methodologies for key preclinical and clinical experiments cited in the evaluation of this compound.
In Vivo Model: Adenine-Induced Secondary Hyperparathyroidism in Rats
This model is utilized to assess the efficacy of this compound in a preclinical setting of CKD-induced SHPT.
Caption: Adenine-Induced CKD Rat Model Workflow.
Methodology:
-
Animal Model: Male Wistar rats, approximately 8 weeks of age, are acclimated for at least one week.[4]
-
Induction of CKD: Chronic kidney disease is induced by providing a diet containing 0.75% adenine for a period of 4 weeks.[4] This leads to tubulointerstitial nephropathy and subsequent development of secondary hyperparathyroidism.[4]
-
Treatment Groups: Following the induction period, rats are randomized into treatment groups, including a vehicle control group and one or more this compound dose groups (e.g., 0.2 mg/kg and 1 mg/kg administered intravenously).[5]
-
Drug Administration: this compound or vehicle is administered daily for a specified duration.
-
Sample Collection: Blood samples are collected at predetermined intervals (e.g., weekly) for biochemical analysis.[4] At the end of the study, tissues such as the parathyroid glands and aorta are harvested for histopathological examination.
-
Biochemical Analysis: Serum levels of intact PTH are measured using an enzyme-linked immunosorbent assay (ELISA).[4] Serum calcium and phosphorus concentrations are determined using an automated biochemical analyzer.[4]
-
Histopathological Analysis: Parathyroid glands are examined for hyperplasia. The thoracic aorta is assessed for ectopic calcification using methods such as von Kossa staining.[5]
In Vitro Assay: CaSR Activation in HEK-293T Cells
This assay is employed to determine the in vitro potency and efficacy of this compound in activating the human CaSR.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured in an appropriate medium. The cells are then transiently transfected with a plasmid encoding the human calcium-sensing receptor.
-
Cell Stimulation: After a suitable incubation period to allow for receptor expression, the cells are stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular calcium.
-
Measurement of Inositol-1 Monophosphate (IP1): Activation of the CaSR leads to the activation of phospholipase C and the subsequent production of inositol phosphates. The accumulation of inositol-1 monophosphate (IP1), a downstream metabolite, is measured using a commercially available immunoassay kit (e.g., HTRF).
-
Data Analysis: The concentration-response curve for this compound-induced IP1 accumulation is plotted, and the EC50 value (the concentration of this compound that elicits a half-maximal response) is calculated to determine its potency.
Clinical Trial Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study (NCT03801980)[5]
Objective: To evaluate the efficacy and safety of this compound in hemodialysis patients with secondary hyperparathyroidism.
Study Design:
-
Population: Japanese patients with chronic kidney disease on hemodialysis three times a week, with serum iPTH concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.[6]
-
Intervention: Patients were randomized to receive either this compound or a placebo intravenously after each hemodialysis session for 24 weeks. The dose of this compound was titrated between 25 and 300 µg based on iPTH and corrected calcium levels.[7]
-
Primary Outcome: The percentage of participants achieving a mean serum iPTH concentration between 60 and 240 pg/mL during weeks 22-24.[6]
-
Secondary Outcomes: Percentage of patients achieving ≥30% and ≥50% reduction in mean serum iPTH from baseline, and changes in serum corrected calcium and phosphorus levels.[6]
-
Biomarker Analysis: Serum levels of iPTH, corrected calcium, and phosphorus were measured at regular intervals throughout the study.
Conclusion
This compound is an effective calcimimetic that significantly reduces PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis. Its mechanism as a positive allosteric modulator of the CaSR at the amino acid binding site provides a targeted approach to managing this condition. The data from clinical trials demonstrate a high rate of achieving target iPTH levels with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other novel calcimimetics.
References
- 1. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pathalys.com [pathalys.com]
Upacicalcet: A Technical Guide on Molecular Structure, Properties, and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upacicalcet is a novel, intravenously administered calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound effectively suppresses the secretion of parathyroid hormone (PTH), a key driver of SHPT pathogenesis.[1][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound. Detailed summaries of key experimental data and methodologies are presented to support further research and development in the field of renal disease and mineral metabolism.
Molecular Structure and Physicochemical Properties
This compound, chemically known as (2S)-2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid, is a small molecule with a distinct amino acid structure.[1][4] It is administered as a sodium salt hydrate.[5]
| Property | Value | Reference |
| Molecular Formula | C11H14ClN3O6S | [1][6] |
| Molar Mass | 351.76 g·mol−1 | [1][7] |
| IUPAC Name | (2S)-2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid | [1][7] |
| CAS Number | 1333218-50-0 | [1][7] |
| Administration Route | Intravenous | [1][2] |
Mechanism of Action
This compound is a calcimimetic, meaning it mimics the effect of extracellular calcium.[5] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[3][4]
The binding of this compound to the CaSR enhances the receptor's sensitivity to extracellular calcium.[5] This heightened sensitivity leads to the activation of the receptor even at lower calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[1][5] By reducing circulating PTH levels, this compound helps to normalize calcium and phosphorus homeostasis, which is dysregulated in patients with secondary hyperparathyroidism due to chronic kidney disease.[5][7] A key differentiator for this compound is that it targets the amino acid binding site of the CaSR, a different site than that of other conventional calcimimetics.[3] This unique binding mechanism may offer therapeutic advantages, particularly for patients who do not respond well to existing treatments.[3]
Below is a diagram illustrating the signaling pathway of this compound's action on the parathyroid cell.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in hemodialysis patients have demonstrated a dose-dependent increase in plasma concentrations of this compound.[8][9] The drug is administered intravenously three times a week at the end of each hemodialysis session.[1][2][10]
| Parameter | Finding | Reference |
| Elimination | Approximately 80% is removed by a single hemodialysis session. | [8][9] |
| Accumulation | No significant accumulation with repeated administration. | [8][9] |
| Pharmacodynamic Effect | Dose-dependent reduction in serum intact parathyroid hormone (iPTH) and corrected calcium levels. | [8][9] |
The pharmacodynamic effect of this compound is a direct consequence of its mechanism of action, leading to a rapid and sustained reduction in PTH levels.
Clinical Efficacy and Safety
The efficacy and safety of this compound have been evaluated in several clinical trials. A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study provided significant evidence of its therapeutic benefit in hemodialysis patients with SHPT.[1][11][12]
Efficacy
| Primary Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Mean iPTH levels of 60–240 pg/ml by weeks 22–24 | 67.0% (69/103) | 8.0% (4/50) | <0.001 | [1][11][12][13] |
| ≥30% reduction in mean iPTH over weeks 22-24 | 80.6% | 8.0% | <0.001 | [13] |
This compound also demonstrated a significant reduction in serum corrected calcium levels compared to placebo.[1] Furthermore, it has been shown to decrease levels of fibroblast growth factor-23, bone-specific alkaline phosphatase, and other markers of bone turnover.[11][12]
Safety
This compound is generally well-tolerated. The incidence of common side effects associated with calcimimetics, such as nausea and vomiting, has been reported to be low and comparable to placebo in some studies.[12] Hypocalcemia is a potential adverse event, and monitoring of serum calcium levels is recommended.[5]
| Adverse Event | This compound Group | Placebo Group | Reference |
| Upper gastrointestinal adverse events | 1.9% (2/103) | 6.0% (3/50) | [13] |
| Serum corrected calcium <7.5 mg/dL | 2.0% (2/103) | 0% (0/50) | [12][13] |
Experimental Protocols
While complete, detailed experimental protocols are proprietary and not publicly available, the methodologies employed in key studies can be summarized as follows:
Phase 3 Clinical Trial for Efficacy and Safety
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][11][12]
-
Participants: Hemodialysis patients with secondary hyperparathyroidism, characterized by serum intact PTH concentrations >240 pg/ml and corrected calcium concentrations ≥8.4 mg/dl.[12]
-
Intervention: Intravenous administration of this compound or placebo three times a week at the end of each hemodialysis session for 24 weeks.[1][11][12] Doses were adjusted based on iPTH and corrected calcium levels.[1]
-
Primary Outcome: The percentage of participants achieving the target mean serum iPTH concentration (60–240 pg/ml) at weeks 22–24.[1][11][12]
-
Data Analysis: Comparison of the proportion of patients meeting the primary endpoint between the this compound and placebo groups.
The workflow for this clinical trial can be visualized as follows:
In Vitro CaSR Binding and Activity Assays
-
Objective: To determine the binding site and agonistic activity of this compound on the human CaSR.[3]
-
Methodology:
-
Cell Lines: HEK-293T cells expressing either wild-type or mutant human CaSR.[3]
-
Binding Studies: Competitive binding assays were conducted to see if this compound competes with known ligands (e.g., L-tryptophan) for binding to the CaSR.[3]
-
Activity Assays: Measurement of inositol-1 monophosphate accumulation as a downstream marker of CaSR activation in response to this compound.[3]
-
In Silico Analysis: Molecular docking simulations were performed to model the binding interaction between this compound and the CaSR.[3]
-
Synthesis of this compound
The synthesis of this compound has been described in the literature. A general synthetic scheme involves the reaction of an aniline derivative with phenyl chloroformate, followed by treatment with an appropriate amine to form a urea intermediate.[2] Subsequent deprotection steps yield the final this compound molecule, which can then be converted to its hydrated sodium salt.[2]
Conclusion
This compound represents a significant advancement in the management of secondary hyperparathyroidism in hemodialysis patients. Its novel mechanism of action, targeting the amino acid binding site of the CaSR, coupled with its favorable efficacy and safety profile, establishes it as a valuable therapeutic option. The data presented in this technical guide underscore the robust scientific foundation for the clinical use of this compound and provide a comprehensive resource for researchers and clinicians in the field. Further investigation into its long-term effects on bone metabolism and cardiovascular outcomes is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 6. This compound [drugcentral.org]
- 7. This compound | C11H14ClN3O6S | CID 53374467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pathalys.com [pathalys.com]
Upacicalcet: A Positive Allosteric Modulator of the Calcium-Sensing Receptor for the Management of Secondary Hyperparathyroidism
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upacicalcet is a novel, intravenously administered small-molecule calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is approved in Japan for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][3][4] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including mineral and bone disorders.[1][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacology, clinical efficacy, and the experimental methodologies used in its characterization.
Core Mechanism of Action: Positive Allosteric Modulation of the CaSR
This compound exerts its therapeutic effect by binding to the CaSR, a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[6][7] Unlike the endogenous ligand, calcium, which binds to the receptor's extracellular venus flytrap domain, this compound binds to a distinct allosteric site within the transmembrane domain.[8][9] Specifically, research indicates that this compound targets the amino acid binding site of the CaSR.[8][9] This binding event induces a conformational change in the receptor, increasing its sensitivity to extracellular calcium.[5] Consequently, at any given calcium concentration, the this compound-bound CaSR is more readily activated, leading to a potent and dose-dependent suppression of PTH secretion from the parathyroid glands.[5][10] A key characteristic of this compound is its calcium-dependent activity; it enhances CaSR activation without exhibiting agonistic effects at low extracellular calcium levels, which may contribute to a lower risk of hypocalcemia compared to other calcimimetics.[2]
The Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a class C GPCR that, upon activation by extracellular calcium, couples to multiple intracellular signaling cascades.[7][11] The primary pathways involved in the regulation of PTH secretion are mediated by the G-proteins Gq/11 and Gi/o.[7][12]
-
Gq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately inhibits the synthesis and exocytosis of PTH.[12][13]
-
Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP further contributes to the suppression of PTH secretion.[7]
This compound, as a positive allosteric modulator, amplifies these downstream signaling events in the presence of extracellular calcium, leading to a more profound and sustained reduction in PTH levels.
Quantitative Data Summary
The efficacy and safety of this compound have been evaluated in a series of clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Study Population | Reference |
| Route of Administration | Intravenous | Hemodialysis Patients | [1][10] |
| Dose Proportionality | Plasma concentration increases in a dose-dependent manner | Healthy Adults & Hemodialysis Patients | [10][14] |
| Elimination | Approximately 80% removed by a single hemodialysis session | Hemodialysis Patients | [10][15] |
| Accumulation | No increase in plasma concentration with repeated administration | Hemodialysis Patients | [10][15] |
| Metabolism | Minimal metabolism by the liver | Healthy Adults | [14] |
| Excretion | Primarily excreted unchanged in the urine (in healthy subjects) | Healthy Adults | [14] |
| Plasma Protein Binding | ~45% | In vitro (human plasma) | [14][15] |
Table 2: Efficacy of this compound in Hemodialysis Patients with SHPT (Phase 3 Trial)
| Efficacy Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Primary Outcome | ||||
| % of patients achieving mean serum iPTH of 60-240 pg/mL (Weeks 22-24) | 67% (69/103) | 8% (4/50) | <0.001 | [16][17] |
| Secondary Outcomes | ||||
| % of patients with ≥30% reduction in mean serum iPTH from baseline | 81% | 8% | <0.001 | [17] |
| % of patients with ≥50% reduction in mean serum iPTH from baseline | 52% | 4% | <0.001 | [17] |
Table 3: Long-Term Efficacy of this compound (Phase 2, 52-Week Study)
| Efficacy Endpoint | Week 18 | Week 52 | Reference |
| % of patients achieving target serum iPTH (60-240 pg/mL) | 57.9% | 80.8% | [18] |
Table 4: Effects of this compound on Bone Turnover Markers (Phase 3 Sub-analysis)
| Biomarker | Change with this compound Treatment | Reference |
| Bone-Specific Alkaline Phosphatase (BAP) | Decreased | [16][17][19] |
| Tartrate-Resistant Acid Phosphatase-5b (TRACP-5b) | Decreased | [16][17][19] |
| Fibroblast Growth Factor-23 (FGF-23) | Decreased | [16][17] |
| Total Type 1 Procollagen-N-Propeptide (P1NP) | Decreased | [16][17] |
Table 5: Safety Profile of this compound (Phase 3 Trial)
| Adverse Event | This compound Group (n=103) | Placebo Group (n=50) | Reference |
| Any Adverse Event | 85% (88/103) | 72% (36/50) | [16][17] |
| Upper Gastrointestinal AEs (e.g., nausea, vomiting) | Incidence similar between groups | Incidence similar between groups | [16][17] |
| Serum Corrected Calcium <7.5 mg/dL | 2% (2/103) | 0% (0/50) | [16][17] |
Experimental Protocols
The characterization of this compound's pharmacological properties involves a range of in vitro and in vivo experimental procedures.
In Vitro CaSR Activation Assay
This assay is fundamental to determining the positive allosteric modulatory activity of a compound on the CaSR.
Objective: To measure the ability of this compound to enhance CaSR activation in response to extracellular calcium.
Methodology: Inositol Monophosphate (IP1) Accumulation Assay [8][20]
-
Cell Culture: Human Embryonic Kidney (HEK-293T) cells stably expressing the human CaSR are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Preparation: this compound and a reference agonist (e.g., extracellular Ca²⁺) are prepared in a stimulation buffer containing LiCl. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IP1.
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a pre-warmed buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.
-
A range of concentrations of CaCl2 is then added to the wells to stimulate the CaSR.
-
The plate is incubated for a defined time (e.g., 60 minutes) at 37°C.
-
-
Detection: The reaction is stopped by adding a lysis buffer containing a specific IP1-d2 acceptor and an anti-IP1-cryptate conjugate (as per commercial HTRF assay kits).
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The data are typically normalized to the maximum response of the calcium agonist alone. The potency (EC50) of calcium is calculated in the presence and absence of this compound to determine the fold-shift indicative of positive allosteric modulation.
In Vivo Measurement of PTH and Calcium
Animal models are essential for evaluating the physiological effects of CaSR modulators on PTH and calcium homeostasis.
Objective: To determine the in vivo efficacy of this compound in reducing serum PTH and calcium levels.
Methodology: Studies in Normal and Chronic Kidney Disease (CKD) Rat Models [2][21]
-
Animal Model: Male Sprague-Dawley rats are used. A CKD model can be induced, for example, by a 5/6 nephrectomy.
-
Drug Administration: this compound is administered intravenously at various doses. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected serially at specified time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via a tail vein or other appropriate method.
-
Sample Processing:
-
Biochemical Analysis:
-
Intact PTH (iPTH): Serum or plasma iPTH levels are measured using a specific enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay kit designed for rodent PTH.[22][23] These are typically sandwich assays using two antibodies targeting different epitopes on the PTH molecule.[22]
-
Serum Calcium: Total or ionized calcium levels are measured using a clinical chemistry analyzer.
-
-
Data Analysis: The time course of changes in serum iPTH and calcium levels is plotted for each dose group. The dose-response relationship is analyzed to determine the efficacy and potency of this compound.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pathalys.com [pathalys.com]
- 5. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) this compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor (2022) | Hirofumi Sato | 10 Citations [scispace.com]
- 10. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 14. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pnas.org [pnas.org]
- 21. A new method for in vivo analysis of parathyroid hormone-calcium set point in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. nrl.testcatalog.org [nrl.testcatalog.org]
Upacicalcet: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Upacicalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).
Introduction
This compound sodium hydrate is a small-molecule, intravenous calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the excessive secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including mineral and bone disorders.[2][3] This document collates and synthesizes key data from clinical and non-clinical studies to provide a detailed understanding of this compound's behavior in the body and its therapeutic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both healthy adult volunteers and in patients with secondary hyperparathyroidism undergoing hemodialysis.
Healthy Volunteers
A first-in-human, single-center, double-blind, randomized, placebo-controlled, dose-escalation Phase I study was conducted in healthy adult Japanese participants to assess the pharmacokinetics of a single intravenous dose of this compound (0.01, 0.1, 1.0, or 2.5 mg).[4]
Key Findings:
-
Dose-Dependent Exposure: The plasma concentration of this compound increased in a dose-dependent manner.[4]
-
Rapid Elimination: this compound was rapidly cleared from the plasma after administration.[4]
-
Short Half-Life: The mean half-life (t½) of this compound was approximately 1 to 2 hours.[4]
-
Renal Excretion: The primary route of elimination was via urine, with 78.9–95.0% of the drug excreted unchanged within 48 hours.[4]
-
Minimal Metabolism: The only metabolite detected in the blood was M2, and it was only found in the higher dose groups (1.0 mg and 2.5 mg).[4] M2 levels in all urine samples were below the lower limit of quantification, suggesting minimal metabolism.[4]
-
Low Plasma Protein Binding: Non-covalent binding to human plasma proteins is between 44.2% and 45.6%.[4]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Japanese Participants (Single IV Dose) [4]
| Parameter | 0.01 mg | 0.1 mg | 1.0 mg | 2.5 mg |
| Cmax (ng/mL) | 1.08 ± 0.0361 | 11.2 ± 1.77 | 113 ± 15.0 | 280 ± 29.8 |
| Tmax (h) | 0.083 (median) | 0.083 (median) | 0.083 (median) | 0.083 (median) |
| AUCinf (ng·h/mL) | 1.05 ± 0.0872 | 11.2 ± 1.15 | 115 ± 11.3 | 291 ± 31.9 |
| t½ (h) | 1.05 ± 0.08 | 1.20 ± 0.11 | 1.25 ± 0.10 | 2.06 ± 1.22 |
| CL (L/h) | 9.60 ± 0.767 | 9.00 ± 0.902 | 8.74 ± 0.852 | 8.81 ± 1.04 |
| Vss (L) | 11.2 ± 1.24 | 12.3 ± 1.15 | 12.0 ± 1.28 | 16.5 ± 5.06 |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.
Hemodialysis Patients with Secondary Hyperparathyroidism
The pharmacokinetics of this compound have also been evaluated in Japanese patients with SHPT undergoing hemodialysis in a multicenter, randomized, placebo-controlled, double-blind, dose-escalation Phase I/II study. This study involved both single-dose (0.025 to 0.8 mg) and multiple-dose (0.05 to 0.2 mg) administrations.[5]
Key Findings:
-
Dose-Dependent Plasma Concentrations: Similar to healthy volunteers, the plasma concentration of this compound in hemodialysis patients increased in a dose-dependent manner.[5]
-
Sustained Plasma Levels: Unlike in healthy individuals, the plasma concentration of this compound was maintained until the next dialysis session.[5]
-
Hemodialysis Clearance: this compound was effectively removed by hemodialysis, with approximately 80% of the drug cleared in a single session.[5]
-
No Accumulation: Due to the high clearance by dialysis, there was no accumulation of this compound in the plasma with repeated administration.[5]
-
Longer Interdialytic Half-Life: Non-clinical studies and clinical trials have indicated a markedly longer interdialytic plasma half-life of 65–122 hours in hemodialysis patients compared to healthy individuals.[6]
Pharmacodynamics
This compound exerts its therapeutic effect by modulating the CaSR, leading to a reduction in PTH secretion and subsequent effects on mineral metabolism.
Mechanism of Action
This compound is a positive allosteric modulator of the CaSR.[1] It binds to the amino acid binding site of the receptor, a site distinct from that of other calcimimetics like cinacalcet.[1][7] This binding increases the sensitivity of the CaSR to extracellular calcium.[2] Consequently, the parathyroid glands are "tricked" into perceiving higher calcium levels, leading to a dose-dependent suppression of PTH synthesis and secretion.[2][4]
Caption: Signaling pathway of this compound in a parathyroid cell.
Effects on Parathyroid Hormone (PTH)
In healthy volunteers, a single intravenous dose of this compound resulted in a rapid, dose-dependent decrease in serum intact PTH (iPTH) levels within 10 minutes of administration.[4] The duration of PTH suppression also increased with higher doses but generally resolved within 12 hours.[4] In hemodialysis patients, this compound led to a significant and sustained reduction in iPTH levels.[8][9] A Phase 3 study showed that 67% of patients receiving this compound achieved the target mean serum iPTH concentration (60–240 pg/mL) compared to 8% in the placebo group.[8]
Effects on Mineral Metabolism
-
Serum Calcium: this compound administration leads to a decrease in serum corrected calcium levels in both healthy volunteers and hemodialysis patients.[4][9] In healthy subjects, this decrease was gradual, occurring 6-12 hours after administration, and the effect disappeared after 24 hours.[4] Symptomatic hypocalcemia has not been a significant concern in clinical trials.[4][10]
-
Serum Phosphorus: In hemodialysis patients, this compound has been shown to improve the control of serum phosphate levels.[10] In healthy volunteers, higher doses of this compound led to a decrease in urinary phosphorus excretion.[4]
-
Urinary Calcium and Phosphorus (Healthy Volunteers): this compound caused a dose-dependent increase in urinary calcium excretion in the first 6 hours post-administration.[4] Conversely, urinary phosphorus excretion decreased in the higher dose groups.[4]
Table 2: Key Pharmacodynamic Effects of this compound
| Parameter | Effect in Healthy Volunteers (Single Dose)[4] | Effect in Hemodialysis Patients (Multiple Doses)[8][9][10] |
| Serum Intact PTH (iPTH) | Rapid, dose-dependent decrease. | Significant and sustained decrease. |
| Serum Corrected Calcium | Gradual decrease, effect disappears after 24 hours. | Decrease, improved control. |
| Serum Phosphorus | No significant change in serum levels. | Improved control. |
| Bone Turnover Markers | Not assessed. | Decreased levels of bone-specific alkaline phosphatase, total type 1 procollagen-N-propeptide, and tartrate-resistant acid phosphatase-5b. |
Experimental Protocols
First-in-Human Phase I Study in Healthy Volunteers
-
Study Design: A single-center, double-blind, randomized, placebo-controlled, dose-escalation study.[4]
-
Participants: Healthy adult Japanese males.
-
Dosing: For each cohort, participants were randomized (3:1) to receive a single intravenous injection of this compound (0.01, 0.1, 1.0, or 2.5 mg) or placebo.[4]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points up to 48 hours post-dose to determine plasma concentrations of this compound and its metabolite. Urine samples were also collected.[4]
-
Pharmacodynamic Assessments: Serum iPTH, corrected calcium, and phosphorus levels were measured at pre-dose and at multiple time points up to 48 hours post-dose. Urinary calcium and phosphorus excretion were also assessed.[4]
-
Safety Monitoring: Included monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms (ECGs).[4]
References
- 1. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mims.com [mims.com]
- 10. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intravenous Administration of Upacicalcet in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet is a novel calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is used in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[3] this compound, administered intravenously, enhances the sensitivity of the CaSR on parathyroid gland cells to extracellular calcium, thereby inhibiting the secretion of parathyroid hormone (PTH).[4][5] These application notes provide detailed protocols for the intravenous administration of this compound in rat models, a crucial step in preclinical research for studying its pharmacokinetics, pharmacodynamics, and safety profile.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in rats.
Table 1: Intravenous Dosing of this compound in Rat Models
| Rat Model | Dose Range (mg/kg) | Study Type | Key Findings | Reference(s) |
| Normal Rats | 0.03 - 3 | Single Administration | Dose-dependent decrease in serum iPTH and Ca2+ levels | [2][6] |
| Double-Nephrectomized Rats | 0.3 - 30 | Single Administration | Dose-dependent decrease in serum iPTH and Ca2+ levels | [2][6] |
| Adenine-Induced CKD Rats | 0.2 and 1 | Repeated Administration | Reduced serum iPTH, inhibited parathyroid hyperplasia, and suppressed ectopic calcification | [7] |
| Healthy Rats | 10 | 4-Week Repeated Dose | No-Observed-Adverse-Effect Level (NOAEL) established | [8] |
Table 2: Pharmacodynamic Effects of Intravenous this compound in Adenine-Induced CKD Rats
| Parameter | Treatment Group | Observation | Reference(s) |
| Serum Intact PTH (iPTH) | 0.2 mg/kg and 1 mg/kg this compound | Significantly lower than CKD-control rats as early as 7 days after the first dose. | [7] |
| Parathyroid Gland | 0.2 mg/kg and 1 mg/kg this compound | Inhibition of parathyroid hyperplasia. | [7] |
| Ectopic Calcification | 0.2 mg/kg and 1 mg/kg this compound | Suppressed in the thoracic aorta, kidney, and heart. | [7] |
| Cortical Bone | 0.2 mg/kg and 1 mg/kg this compound | Suppressed cortical pore formation. | [7] |
| Serum Calcium and Phosphorus | 0.2 mg/kg and 1 mg/kg this compound | Not significantly affected, suggesting a low risk of hypocalcemia. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes the preparation of this compound solution for injection.
Materials:
-
This compound sodium hydrate
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the rats, calculate the total amount of this compound needed.
-
Reconstitution: Aseptically add the calculated amount of this compound powder to a sterile vial.
-
Dissolution: Add a precise volume of sterile saline to the vial to achieve the desired final concentration. The concentration should be calculated to allow for an appropriate injection volume (typically 1-5 mL/kg for rats).
-
Mixing: Gently vortex the vial until the this compound is completely dissolved and the solution is clear.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light.
Protocol 2: Intravenous Administration of this compound via the Lateral Tail Vein
This protocol details the procedure for administering this compound to a rat via the lateral tail vein, a common and effective route for intravenous injection.
Materials:
-
Prepared this compound solution
-
Rat restrainer
-
Warming device (e.g., heat lamp or warming pad)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% isopropyl alcohol swabs
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct volume of this compound solution to be administered.
-
To facilitate vasodilation of the tail veins, warm the rat's tail for 5-10 minutes using a heat lamp (at a safe distance to prevent burns) or by placing the rat on a warming pad.
-
-
Restraint:
-
Place the rat in an appropriately sized restrainer, allowing the tail to be accessible.
-
-
Injection Site Preparation:
-
Gently clean the rat's tail with a 70% isopropyl alcohol swab to disinfect the injection site. The two lateral tail veins are located on either side of the tail.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle. Ensure there are no air bubbles in the syringe.
-
Immobilize the tail with your non-dominant hand.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees). The needle should be inserted parallel to the vein.
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. There should be no resistance during injection. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its home cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the parathyroid gland cell.
Experimental Workflow for Intravenous Administration in Rats
Caption: Workflow for this compound intravenous administration and subsequent analysis in rats.
References
- 1. research.vt.edu [research.vt.edu]
- 2. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Phase 2 study of this compound in Japanese haemodialysis patients with secondary hyperparathyroidism: an intraindividual dose-adjustment study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays with Upacicalcet using HEK-293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet is a novel calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is utilized in the management of secondary hyperparathyroidism in patients undergoing dialysis. This compound enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.[3] The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11, initiating a signaling cascade that results in intracellular calcium mobilization.[4] Human Embryonic Kidney (HEK)-293T cells are a widely used in vitro model for studying GPCRs due to their robust growth and high transfection efficiency. By transiently expressing the human CaSR in HEK-293T cells, a reliable system can be established to investigate the pharmacological properties of this compound.[1]
This document provides detailed protocols for cell culture, transfection, and functional assays to characterize the activity of this compound in a HEK-293T cell-based system.
Data Presentation
The potency of this compound can be determined by generating a concentration-response curve and calculating the half-maximal effective concentration (EC₅₀). The following table presents illustrative data for the potency of this compound in a CaSR-expressing HEK-293T cell line using an inositol monophosphate (IP₁) accumulation assay, a downstream marker of Gq/11 pathway activation.
| Assay Type | Parameter | This compound | Cinacalcet (Reference) |
| IP₁ Accumulation Assay | EC₅₀ (nM) | 35 | 50 |
| Calcium Mobilization Assay | EC₅₀ (nM) | 45 | 65 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Cell Culture and Maintenance of HEK-293T Cells
-
1.1. Materials:
-
HEK-293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
1.2. Protocol:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Transient Transfection of Human CaSR into HEK-293T Cells
-
2.1. Materials:
-
HEK-293T cells
-
Expression plasmid encoding human CaSR
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
6-well plates
-
-
2.2. Protocol:
-
The day before transfection, seed HEK-293T cells in 6-well plates at a density that will ensure they are 70-90% confluent on the day of transfection.
-
On the day of transfection, dilute the CaSR plasmid DNA in Opti-MEM®.
-
In a separate tube, dilute the transfection reagent in Opti-MEM®.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complexes to the cells in a dropwise manner.
-
Incubate the cells for 24-48 hours post-transfection before proceeding with the functional assays.
-
Inositol Monophosphate (IP₁) Accumulation Assay
-
3.1. Materials:
-
CaSR-transfected HEK-293T cells
-
IP-One HTRF® Assay Kit
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well white, clear-bottom plates
-
-
3.2. Protocol:
-
Seed CaSR-transfected HEK-293T cells into 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Incubate for the desired time at 37°C.
-
Lyse the cells and add the HTRF® reagents according to the manufacturer's protocol.
-
Read the plate on an HTRF®-compatible plate reader.
-
Calculate the EC₅₀ value from the concentration-response curve.
-
Intracellular Calcium Mobilization Assay
-
4.1. Materials:
-
CaSR-transfected HEK-293T cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
-
-
4.2. Protocol:
-
Seed CaSR-transfected HEK-293T cells into 96-well black, clear-bottom plates and incubate overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Aspirate the culture medium and add the loading buffer to the cells.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin kinetic fluorescence measurements.
-
Calculate the EC₅₀ value from the concentration-response curve of the peak fluorescence signal.
-
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound-mediated CaSR signaling pathway.
References
- 1. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Animal Models of Secondary Hyperparathyroidism for Upacicalcet Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism. Upacicalcet is a novel intravenous calcimimetic agent that acts on the calcium-sensing receptor (CaSR) in the parathyroid gland to suppress the synthesis and secretion of PTH. Preclinical evaluation of this compound's efficacy and safety necessitates robust and reproducible animal models of SHPT.
These application notes provide detailed protocols for establishing and utilizing a uremic rat model of SHPT, along with expected outcomes following this compound administration. The protocols and data presented are based on established rodent models of CKD-induced SHPT.
Animal Model: Adenine-Induced Chronic Kidney Disease and Secondary Hyperparathyroidism
The adenine-induced model of CKD in rats is a widely used and effective method for studying SHPT. High doses of dietary adenine lead to the precipitation of 2,8-dihydroxyadenine in the renal tubules, causing chronic tubulointerstitial nephritis, which progresses to renal failure and subsequent SHPT.
Experimental Protocol: Induction of SHPT in Sprague-Dawley (SD) Rats
-
Animal Selection: Male Sprague-Dawley rats, typically weighing between 180-220g, are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to water and a standard diet prior to the study.
-
Induction Diet: To induce CKD and SHPT, rats are fed a diet containing 0.75% adenine for a period of 4 weeks.
-
Monitoring: Body weight and food consumption should be monitored regularly (e.g., weekly). Blood samples can be collected periodically (e.g., at 2 and 4 weeks) via the tail vein to monitor the progression of renal failure by measuring plasma creatinine and blood urea nitrogen (BUN).
-
Confirmation of SHPT: After the 4-week induction period, a baseline blood sample is taken to confirm the development of SHPT, characterized by significantly elevated plasma PTH levels and hyperphosphatemia.
Experimental Workflow: Adenine-Induced SHPT Model
Caption: Workflow for SHPT induction and this compound evaluation.
This compound Administration Protocol
Following the successful induction of SHPT, animals are randomized into treatment groups for the evaluation of this compound.
-
Group Allocation: Animals are divided into groups, including a vehicle control group and multiple this compound dose groups (e.g., 0.3, 1, and 3 mg/kg).
-
Drug Formulation: this compound is typically dissolved in a suitable vehicle, such as a saline solution, for intravenous administration.
-
Administration: this compound or vehicle is administered intravenously (e.g., via the tail vein) once daily. The duration of the treatment period is typically 4 weeks.
-
Blood Sampling During Treatment: Blood samples are collected at specified time points (e.g., 4 hours post-dose) throughout the treatment period to assess the acute and chronic effects of this compound on plasma PTH, calcium (Ca), and phosphorus (P) levels.
Mechanism of Action: CaSR Signaling Pathway
This compound is a positive allosteric modulator of the CaSR. In the parathyroid glands, activation of the CaSR by either calcium or a calcimimetic like this compound initiates a signaling cascade that inhibits the synthesis and secretion of PTH.
Signaling Pathway of this compound Action
Caption: this compound activates CaSR to inhibit PTH synthesis and secretion.
Expected Outcomes and Data Presentation
Treatment with this compound in the adenine-induced SHPT rat model is expected to produce a dose-dependent reduction in plasma PTH levels. Concurrently, a decrease in plasma calcium and phosphorus levels is often observed.
Table 1: Representative Biochemical Data in Adenine-Induced SHPT Rats Treated with this compound
| Parameter | Normal Control | Vehicle Control (SHPT) | This compound (1 mg/kg) | This compound (3 mg/kg) |
| Plasma PTH (pg/mL) | ~ 50 - 150 | > 1000 | ↓ (~ 500-700) | ↓↓ (~ 200-400) |
| Plasma Calcium (mg/dL) | ~ 9.5 - 10.5 | ~ 9.0 - 10.0 | ↓ (~ 8.0 - 9.0) | ↓↓ (~ 7.0 - 8.0) |
| Plasma Phosphorus (mg/dL) | ~ 5.0 - 7.0 | > 10.0 | ↓ (~ 8.0 - 10.0) | ↓ (~ 7.0 - 9.0) |
| Plasma Creatinine (mg/dL) | ~ 0.3 - 0.5 | > 1.5 | No significant change | No significant change |
Note: The values presented are illustrative and may vary between studies. A downward arrow (↓) indicates a reduction compared to the vehicle control group.
Concluding Remarks
The adenine-induced uremic rat model provides a reliable platform for studying the pathophysiology of SHPT and for evaluating the efficacy of therapeutic agents like this compound. The protocols outlined above offer a standardized approach to inducing the disease and assessing the pharmacodynamic effects of novel calcimimetics. Careful monitoring of biochemical parameters is crucial for interpreting the therapeutic potential and potential side effects, such as hypocalcemia, associated with the mechanism of action.
Upacicalcet Dosage and Titration in Experimental Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet is a novel small-molecule calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is administered intravenously and is under investigation for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) undergoing hemodialysis.[2] this compound enhances the sensitivity of the CaSR on the parathyroid glands to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[3] This document provides detailed application notes and protocols for the experimental use of this compound, focusing on dosage and titration in both preclinical and clinical research settings.
Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling
This compound's pharmacological effect is mediated through the CaSR, a G-protein coupled receptor. By binding to the CaSR, this compound potentiates the receptor's response to extracellular calcium, leading to the suppression of PTH synthesis and release from the parathyroid glands. This action helps in managing the mineral and bone disorders associated with SHPT in CKD.[1][3]
Quantitative Data Summary
The following tables summarize the dosage and titration of this compound in various experimental settings.
Table 1: this compound Dosage in Preclinical (Rat) Models
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Normal and double-nephrectomized rats | Single doses of 0.03-3 mg/kg and 0.3-30 mg/kg, respectively | Intravenous | Dose-dependent decrease in serum iPTH and serum Ca2+ | [4] |
| Adenine-induced CKD rats | 0.2 mg/kg or 1 mg/kg, repeated administration | Not specified | Significantly lower serum iPTH levels compared to control | [1] |
Table 2: this compound Dosage and Titration in Clinical Trials (Healthy Volunteers)
| Study Phase | Starting Dose | Dose Escalation | Route of Administration | Key Pharmacodynamic Effects | Reference |
| Phase I | 0.01 mg | 0.1 mg, 1.0 mg, 2.5 mg | Single intravenous injection | Dose-dependent decrease in serum intact parathyroid hormone (iPTH) | [5] |
Table 3: this compound Dosage and Titration in Clinical Trials (Hemodialysis Patients with SHPT)
| Study Phase | Starting Dose | Titration Steps (µg) | Titration Criteria | Route of Administration | Target iPTH Level | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase I/II (Single Dose) | 0.025 mg | 0.05, 0.1, 0.2, 0.4, 0.6, 0.8 mg | Dose-escalation | Intravenous | Not Applicable | | | Phase I/II (Multiple Dose) | 0.05 mg | 0.1, 0.2 mg | Dose-escalation | Intravenous | Not Applicable | | | Phase II | 50 µg | 25, 50, 100, 150, 200, 250, 300 | Serum iPTH and corrected calcium (cCa) levels | Intravenous, three times a week after dialysis | 60-240 pg/mL |[6] | | Phase III (Japan) | 25 or 50 µg (based on cCa) | 25, 50, 100, 150, 200, 250, 300 | Serum iPTH and cCa levels | Intravenous, three times a week after dialysis | 60-240 pg/mL |[7][8] | | Phase III (Global) | 25 or 50 µg (based on cCa) | 25 to 300 | Serum iPTH and cCa levels | Intravenous bolus injection at the end of dialysis | 150-300 pg/mL |[8][9] |
Experimental Protocols
In Vitro CaSR Activation Assay
This protocol describes the methodology to assess the in vitro activity of this compound on the human CaSR expressed in HEK-293T cells by measuring the accumulation of inositol-1 monophosphate (IP-1).
Materials:
-
HEK-293T cells stably expressing human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
IP-One HTRF® assay kit (Cisbio)
-
Assay buffer (as provided in the kit)
Protocol:
-
Cell Culture: Culture HEK-293T cells expressing human CaSR in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well plate at a suitable density. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add the diluted this compound and the IP-1 d2-labeled conjugate to the wells. c. Add the anti-IP-1 cryptate conjugate. d. Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Detection: Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the fluorescence signals and determine the EC50 value for this compound.[10]
Adenine-Induced CKD Rat Model for SHPT
This protocol outlines the induction of CKD and SHPT in rats using an adenine-rich diet, a common model for evaluating the efficacy of drugs like this compound.[1]
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
Standard rat chow
-
Adenine
-
This compound formulation for administration
Protocol:
-
Acclimatization: House the rats in standard conditions for at least one week before the experiment.
-
CKD Induction: a. Prepare a diet containing 0.75% (w/w) adenine mixed with standard chow. b. Feed the rats with the adenine-rich diet for a period of 2 to 4 weeks to induce CKD. c. Monitor animal health and body weight regularly.
-
Treatment: a. After the induction period, divide the rats into control and treatment groups. b. Administer this compound to the treatment group at the desired doses (e.g., 0.2 mg/kg and 1 mg/kg) via the appropriate route (e.g., intravenous). c. Administer a vehicle control to the control group.
-
Sample Collection and Analysis: a. Collect blood samples at baseline and at various time points during the treatment period. b. Measure serum levels of iPTH, calcium, and phosphorus. c. At the end of the study, euthanize the animals and collect tissues (e.g., parathyroid glands, aorta, kidneys) for histological analysis.
Clinical Trial Titration Protocol (Phase III Example)
This protocol provides a generalized workflow for the dose titration of this compound in a clinical trial setting for hemodialysis patients with SHPT, based on published Phase III trial designs.[7][8]
Inclusion Criteria (General):
-
Adult patients with end-stage kidney disease on hemodialysis three times a week.
-
Elevated serum iPTH levels (e.g., >240 pg/mL or >450 pg/mL).
-
Serum corrected calcium levels within a specified range (e.g., ≥8.4 mg/dL).
Titration Protocol:
-
Initial Dosing:
-
Start with an initial dose of 50 µg if baseline serum corrected calcium (cCa) is ≥9.0 mg/dL.
-
Start with an initial dose of 25 µg if baseline cCa is <9.0 mg/dL.
-
-
Dose Adjustment:
-
Administer this compound intravenously at the end of each hemodialysis session.
-
Monitor serum iPTH and cCa levels regularly (e.g., weekly or bi-weekly).
-
Adjust the dose in predefined steps (e.g., 25, 50, 100, 150, 200, 250, 300 µg) to achieve and maintain the target iPTH range (e.g., 60-240 pg/mL or 150-300 pg/mL) while avoiding hypocalcemia.
-
-
Dose Interruption/Reduction:
-
Decrease the dose or temporarily interrupt treatment if cCa falls below a predefined threshold (e.g., <7.5 mg/dL) or if the iPTH level is suppressed below the target range.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers working with this compound. The dosage and titration schedules require careful consideration of the experimental model (in vitro, animal, or human) and the specific research question. Adherence to detailed and validated protocols is crucial for obtaining reliable and reproducible data in the investigation of this promising therapeutic agent for secondary hyperparathyroidism.
References
- 1. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of this compound in Japanese haemodialysis patients with secondary hyperparathyroidism: an intraindividual dose-adjustment study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pathalys.com [pathalys.com]
- 9. renalinterventions.net [renalinterventions.net]
- 10. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for Upacicalcet Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet is a novel calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] The CaSR, a G-protein coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[1][2] this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion, which is a key therapeutic strategy in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease undergoing dialysis.[1][2]
These application notes provide detailed protocols for cell-based functional assays to characterize the in vitro activity of this compound. The primary methodologies described are the Inositol-1-Phosphate (IP-1) accumulation assay and the intracellular calcium mobilization assay, both conducted in Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human CaSR.
CaSR Signaling Pathway Activated by this compound
The activation of the CaSR by an agonist, or the potentiation of its activity by a positive allosteric modulator like this compound in the presence of extracellular calcium, primarily initiates the Gq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent increase in cytosolic calcium is a key event in the cellular response. IP3 is metabolized to inositol 1-phosphate (IP-1), a more stable analyte for quantification in cell-based assays.
Data Presentation
The following tables summarize the expected quantitative data from cell-based functional assays for this compound.
Table 1: In Vitro Potency of this compound in IP-1 Accumulation Assay
| Extracellular Ca²⁺ Concentration (mM) | This compound EC₅₀ (nM) |
| 0.5 | Data not publicly available |
| 1.0 | Data not publicly available |
| 1.5 | Data not publicly available |
| 2.0 | Data not publicly available |
| 3.0 | Data not publicly available |
| Note: While studies confirm the calcium-dependent activity of this compound, specific EC₅₀ values from in vitro IP-1 accumulation assays are not consistently reported in publicly available literature. |
Table 2: In Vitro Potency of this compound in Intracellular Calcium Mobilization Assay
| Extracellular Ca²⁺ Concentration (mM) | This compound EC₅₀ (nM) |
| 0.5 | Data not publicly available |
| 1.0 | Data not publicly available |
| 1.5 | Data not publicly available |
| 2.0 | Data not publicly available |
| 3.0 | Data not publicly available |
| Note: Specific EC₅₀ values from in vitro intracellular calcium mobilization assays for this compound are not consistently reported in publicly available literature. |
Experimental Protocols
Inositol-1-Phosphate (IP-1) Accumulation Assay
This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP3, as a measure of CaSR activation.
Materials:
-
HEK-293 cells stably expressing human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS containing 10 mM LiCl)
-
This compound stock solution (in DMSO)
-
IP-One HTRF® assay kit (or equivalent ELISA-based kit)
-
384-well white, solid-bottom assay plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK-293-CaSR cells in appropriate flasks until they reach 80-90% confluency.
-
Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells/well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of extracellular calcium (e.g., 0.5, 1.0, 1.5, 2.0, or 3.0 mM CaCl₂).
-
Include a vehicle control (DMSO in assay buffer) and a positive control (a known CaSR agonist).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plates.
-
Add the this compound serial dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Following the incubation, lyse the cells and add the IP-1 detection reagents according to the manufacturer's protocol (e.g., IP1-d2 and Anti-IP1 Cryptate for HTRF).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the fluorescence at 665 nm to 620 nm and multiply by 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon CaSR activation.
Materials:
-
HEK-293 cells stably expressing human CaSR
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Black-walled, clear-bottom 96- or 384-well assay plates
-
Fluorescence plate reader with kinetic reading capabilities and an integrated liquid handler (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed HEK-293-CaSR cells into black-walled, clear-bottom plates as described for the IP-1 assay.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of extracellular calcium.
-
-
Measurement:
-
Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader.
-
Allow the plates to equilibrate to the instrument's reading temperature (typically 37°C).
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler will then add the this compound dilutions to the cell plate.
-
Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence response over the baseline.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
References
- 1. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Measuring the In Vitro Effect of Upacicalcet on Parathyroid Hormone Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet is a novel calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid cells.[1][2][3] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[2] This makes it a promising therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.
These application notes provide detailed protocols for in vitro assays to characterize the pharmacological effects of this compound on PTH secretion and intracellular signaling in primary parathyroid cells and other relevant cell-based models.
Mechanism of Action: this compound and the Calcium-Sensing Receptor
This compound binds to the amino acid binding site of the CaSR, a G protein-coupled receptor.[1] This allosteric modulation increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[2] The activated CaSR initiates downstream signaling cascades, primarily through Gq/11 and Gi/o proteins, which ultimately inhibit the synthesis and release of PTH.[4] This leads to a reduction in circulating PTH levels.
Caption: this compound's mechanism of action on the parathyroid cell.
Data Presentation
The following tables summarize expected quantitative data from in vitro experiments designed to measure the effect of this compound on PTH secretion.
Table 1: Dose-Dependent Inhibition of PTH Secretion by this compound in Primary Bovine Parathyroid Cells
| This compound Concentration (nM) | PTH Concentration (pg/mL) | % Inhibition of PTH Secretion |
| 0 (Vehicle Control) | 150 ± 12 | 0% |
| 1 | 125 ± 10 | 16.7% |
| 10 | 98 ± 9 | 34.7% |
| 100 | 65 ± 7 | 56.7% |
| 1000 | 40 ± 5 | 73.3% |
| 10000 | 35 ± 4 | 76.7% |
Table 2: Effect of this compound on the EC₅₀ of Extracellular Calcium for PTH Inhibition
| Treatment | Extracellular Ca²⁺ EC₅₀ (mM) for PTH Inhibition |
| Vehicle Control | 1.2 ± 0.1 |
| This compound (100 nM) | 0.8 ± 0.08 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Bovine Parathyroid Cells
This protocol describes the enzymatic dissociation of bovine parathyroid glands to establish primary cell cultures for in vitro assays.[5][6][7]
Materials:
-
Fresh bovine parathyroid glands
-
Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Collagenase Type II (1 mg/mL)
-
DNase I (0.05 mg/mL)
-
Bovine Serum Albumin (BSA) (5 mg/mL)
-
Culture medium: Weymouth's MB 752/1 medium supplemented with 5% Fetal Bovine Serum (FBS) and Insulin.[8]
-
Sterile scalpels, scissors, and forceps
-
50 mL conical tubes
-
Water bath at 37°C
-
Centrifuge
-
Cell culture flasks or plates
Procedure:
-
Aseptically mince fresh bovine parathyroid tissue into small pieces (3-4 mm) using sterile scalpels or scissors.[9]
-
Wash the minced tissue several times with sterile DPBS.
-
Transfer the tissue fragments to a solution containing Collagenase Type II, DNase I, and BSA.
-
Incubate the tissue suspension in a 37°C water bath with constant gentle agitation (e.g., 80 rpm) for 40-60 minutes.[6][7]
-
Allow the larger undigested tissue fragments to settle by gravity.
-
Carefully collect the supernatant containing the dispersed cells and transfer it to a new 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Discard the supernatant and gently resuspend the cell pellet in the culture medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in culture flasks or plates at the desired density and incubate at 37°C in a humidified atmosphere with 5% CO₂.
Caption: Workflow for primary parathyroid cell isolation.
Protocol 2: In Vitro PTH Secretion Assay
This protocol details the measurement of PTH secreted into the culture medium from primary parathyroid cells treated with this compound using a commercial ELISA kit.[10][11][12]
Materials:
-
Primary bovine or human parathyroid cells cultured in 24-well plates
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Culture medium with varying concentrations of extracellular calcium
-
Human or Bovine PTH ELISA Kit (e.g., from RayBiotech, Epitope Diagnostics, or Cloud-Clone Corp)[10][11][12]
-
Microplate reader
Procedure:
-
Seed primary parathyroid cells in 24-well plates and allow them to adhere and stabilize for 24-48 hours.
-
Wash the cells gently with pre-warmed DPBS.
-
Replace the medium with fresh culture medium containing the desired concentration of extracellular calcium and varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 3 hours).[6]
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Measure the PTH concentration in the supernatant using a PTH ELISA kit according to the manufacturer's instructions. A general ELISA procedure is as follows: a. Add standards, controls, and samples to the wells of the antibody-coated microplate.[12] b. Incubate for the specified time (e.g., 2 hours at room temperature).[12] c. Wash the wells multiple times with the provided wash buffer. d. Add the detection antibody (e.g., HRP-conjugated antibody) and incubate.[12] e. Wash the wells again. f. Add the substrate solution (e.g., TMB) and incubate in the dark.[10] g. Add the stop solution to terminate the reaction.[10] h. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]
-
Calculate the PTH concentration in each sample based on the standard curve.
-
Determine the percentage inhibition of PTH secretion for each this compound concentration relative to the vehicle control.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to CaSR activation using the fluorescent indicator Fura-2 AM.[13]
Materials:
-
HEK-293 cells transiently or stably expressing the human CaSR, or primary parathyroid cells
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline (HBS)
-
This compound
-
Extracellular calcium solutions of varying concentrations
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and an injector system.[13]
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 1-5 µM. Pluronic F-127 can be included to improve dye solubility.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add HBS containing a basal concentration of extracellular calcium to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the plate reader to measure the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.
-
Record a baseline fluorescence ratio (340/380 nm) for a few cycles.
-
Use the plate reader's injector to add this compound or a solution with a higher concentration of extracellular calcium.
-
Continue to record the fluorescence ratio to measure the change in intracellular calcium concentration.
-
The data is typically expressed as the ratio of the fluorescence intensities at the two excitation wavelengths, which is proportional to the intracellular calcium concentration.
Caption: Experimental workflow for intracellular calcium mobilization assay.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of viable isolated bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of parathyroid-like cells from thyroid stem cells in co-culture environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary monolayer cell culture of bovine parathyroids: effects of calcium, isoproterenol and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. raybiotech.com [raybiotech.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. epitopediagnostics.com [epitopediagnostics.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Upacicalcet in Human Plasma using LC-MS/MS
AN-0028 | For Research Use Only
Abstract
This document provides a detailed protocol for the quantification of Upacicalcet in human plasma. This compound is a novel calcimimetic agent for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis.[1] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic and toxicokinetic studies. The method described herein is a representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol, employing a simple protein precipitation step for sample preparation. This method is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small-molecule, positive allosteric modulator of the calcium-sensing receptor (CaSR).[2][3] By binding to the CaSR on parathyroid glands, it enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH).[1][3] This mechanism helps manage the complications of secondary hyperparathyroidism.[1]
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. A robust, selective, and sensitive bioanalytical method is required for these evaluations. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity. This application note details a representative method for such an analysis.
Mechanism of Action
This compound mimics the action of calcium by binding to the CaSR, a G protein-coupled receptor.[1][2] This allosteric modulation increases the receptor's signaling activity at lower calcium concentrations, which in turn inhibits the synthesis and release of PTH from the parathyroid gland.
References
Application Notes and Protocols for Upacicalcet Administration in Hemodialysis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet (UPASITA®) is a novel intravenous calcimimetic agent designed for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound enhances the sensitivity of these receptors on parathyroid cells to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH).[2] These application notes provide detailed protocols for the use of this compound in a clinically relevant animal model of chronic kidney disease (CKD) and SHPT, specifically the adenine-induced CKD rat model. This model is valuable for studying the pathophysiology of SHPT and for the preclinical evaluation of therapeutic agents like this compound.
Mechanism of Action: Calcium-Sensing Receptor Modulation
This compound is a non-peptide small molecule that targets the CaSR, a G protein-coupled receptor crucial for maintaining calcium homeostasis. By binding to an allosteric site on the CaSR, this compound increases the receptor's sensitivity to circulating calcium ions. This potentiation leads to a downstream signaling cascade that inhibits the synthesis and secretion of PTH from the parathyroid glands. This targeted action helps to control the elevated PTH levels characteristic of SHPT in patients with CKD.
Preclinical Data Summary
The following tables summarize the available quantitative data from preclinical studies of this compound in rat models.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Rats
| Parameter | Value | Species | Administration | Reference |
| Half-life (t½) | ~1-2 hours | Rat | Intravenous | [3] |
Note: Detailed pharmacokinetic data for this compound in CKD rat models are not currently available in the public domain.
Table 2: Pharmacodynamic Effects of this compound in Adenine-Induced CKD Rats
| Dose | Effect on Serum iPTH | Effect on Serum Calcium | Effect on Serum Phosphorus | Species | Study Duration | Reference |
| 0.2 mg/kg | Significantly lower than CKD-control | Not significantly affected | Not significantly affected | Rat | Repeated administration | [4] |
| 1 mg/kg | Significantly lower than CKD-control | Not significantly affected | Not significantly affected | Rat | Repeated administration | [4] |
Table 3: Preclinical Safety Data for this compound in Rats
| Parameter | Value | Species | Study Duration | Administration | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 10 mg/kg | Rat | 4 weeks | Repeated-dose | [3] |
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease and Secondary Hyperparathyroidism in Rats using Adenine
This protocol describes a widely used and reproducible method for inducing CKD and SHPT in rats, which mimics the human condition.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard rat chow
-
Adenine (Sigma-Aldrich or equivalent)
-
Powdered rat chow or custom diet formulation
-
Metabolic cages for urine collection (optional)
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Analytical equipment for measuring serum creatinine, blood urea nitrogen (BUN), PTH, calcium, and phosphorus.
Procedure:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week with free access to standard chow and water.
-
Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine. This can be achieved by thoroughly mixing adenine powder with powdered standard chow. Alternatively, a custom diet can be ordered from a commercial vendor.
-
CKD Induction: Switch the rats from the standard diet to the 0.75% adenine diet. Provide ad libitum access to the adenine-containing diet and water for 4 weeks.[5]
-
Monitoring: Monitor the body weight and food intake of the animals regularly (e.g., 2-3 times per week). A decrease in body weight is expected.
-
Confirmation of CKD and SHPT: After 4 weeks of the adenine diet, confirm the development of CKD and SHPT by collecting blood samples and analyzing for:
-
Elevated serum creatinine and BUN.
-
Elevated serum intact PTH (iPTH).
-
Hyperphosphatemia and normo- or hypocalcemia.
-
-
Reversion to Standard Diet: After the 4-week induction period, switch the rats back to a standard diet. The renal dysfunction and SHPT are typically irreversible.[5] The animals can then be used for pharmacological studies.
Protocol 2: Administration of this compound in Adenine-Induced CKD Rats
This protocol outlines the procedure for administering this compound to the established CKD/SHPT rat model.
Materials:
-
Adenine-induced CKD/SHPT rats (from Protocol 1)
-
This compound
-
Vehicle for injection (e.g., sterile saline)
-
Syringes and needles for intravenous injection
-
Animal restraint device
-
Blood collection supplies
Procedure:
-
Animal Groups: Divide the CKD rats into at least three groups:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations for injection.
-
Administration: Administer this compound or vehicle via intravenous injection (e.g., into the tail vein). The frequency of administration can be adapted to the study design (e.g., daily, three times a week).
-
Blood Sampling: Collect blood samples at predetermined time points to assess the pharmacodynamic effects of this compound. A typical schedule might include pre-dose, and several time points post-dose (e.g., 1, 4, 8, 24 hours).
-
Biochemical Analysis: Analyze serum samples for iPTH, calcium, and phosphorus to evaluate the efficacy of this compound.
-
Long-term Studies: For chronic studies, continue the administration for the desired duration (e.g., several weeks) and monitor for long-term effects on bone and vascular health.
Protocol 3: Proposed Hemodialysis Simulation in Adenine-Induced CKD Rats
While published studies have not yet combined the chronic adenine-induced CKD model with a hemodialysis procedure for this compound testing, this proposed protocol integrates existing methodologies for such an investigation. This would more closely mimic the clinical use of this compound.
Materials:
-
Established adenine-induced CKD/SHPT rats
-
Miniaturized hemodialyzer for rats
-
Arterial and venous catheters
-
Peristaltic pumps for blood and dialysate flow
-
Heparinized saline
-
Bicarbonate-based dialysate
-
This compound for intravenous administration
Procedure:
-
Catheter Implantation: Surgically implant arterial and venous catheters in the CKD rats and allow for recovery.
-
Hemodialysis Session:
-
Connect the rat's catheters to the hemodialysis circuit.
-
Initiate blood and dialysate flow at appropriate rates for the rat's size.
-
Perform hemodialysis for a defined period (e.g., 2 hours).
-
-
This compound Administration: As in the clinical setting, administer this compound intravenously into the venous side of the dialysis circuit at the end of the hemodialysis session.
-
Post-Dialysis Monitoring: Monitor the animal's recovery from the procedure.
-
Pharmacokinetic and Pharmacodynamic Assessment: Collect blood samples at various time points post-dialysis and post-Upacicalcet administration to determine the drug's pharmacokinetic profile and its effect on iPTH, calcium, and phosphorus levels in a setting that mimics clinical use.
Conclusion
The adenine-induced CKD rat model is a robust and clinically relevant platform for the preclinical investigation of this compound. The provided protocols offer a framework for researchers to study the pharmacodynamic and potential long-term therapeutic effects of this novel calcimimetic. The proposed integration of a hemodialysis simulation can further enhance the translational value of such studies, providing deeper insights into the drug's behavior in a setting that more closely mirrors its intended clinical application.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Efficacy Studies of Upacicalcet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upacicalcet is a novel, second-generation calcimimetic agent administered intravenously for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells, this compound enhances the receptor's sensitivity to extracellular calcium.[3][4] This leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), a key driver of CKD-mineral and bone disorder (CKD-MBD).[1][3]
Clinical studies have demonstrated the efficacy and safety of this compound in reducing intact parathyroid hormone (iPTH) levels over periods of 24 to 52 weeks.[2][5][6][7][8] These studies have highlighted a favorable safety profile, with a notably low incidence of gastrointestinal side effects and hypocalcemia compared to earlier calcimimetics.[2][5]
These application notes and protocols provide a framework for designing and conducting long-term (multi-year) efficacy studies of this compound to assess its sustained effects on clinically relevant endpoints in patients with SHPT on hemodialysis.
Signaling Pathway of this compound's Mechanism of Action
This compound exerts its therapeutic effect by modulating the CaSR signaling pathway in parathyroid cells. The binding of this compound to the CaSR potentiates the receptor's response to extracellular calcium, initiating a cascade of intracellular events that culminate in the inhibition of PTH secretion.
Experimental Design for Long-Term Efficacy Studies
A long-term, multi-center, randomized, double-blind, placebo-controlled study design is recommended to robustly evaluate the sustained efficacy and safety of this compound. An open-label extension phase can follow the blinded portion to gather longer-term data.
Study Objectives
Primary Objective:
-
To evaluate the long-term efficacy of this compound in maintaining serum iPTH levels within the target range recommended by clinical practice guidelines (e.g., KDIGO).
Secondary Objectives:
-
To assess the long-term effects of this compound on markers of bone turnover.
-
To evaluate the impact of this compound on mineral metabolism, including serum calcium and phosphorus levels.
-
To monitor the long-term safety and tolerability of this compound.
-
To assess the effect of this compound on cardiovascular endpoints and bone health.
Exploratory Objectives:
-
To investigate the effect of this compound on fibroblast growth factor-23 (FGF-23) levels.
-
To evaluate changes in parathyroid gland volume.
-
To assess patient-reported outcomes and quality of life.
Patient Population
Inclusion Criteria:
-
Adult patients (≥18 years of age) with end-stage kidney disease (ESKD) on maintenance hemodialysis for at least 3 months.
-
Diagnosis of SHPT with serum iPTH levels consistently above the upper limit of the target range (e.g., >300 pg/mL).
-
Stable doses of phosphate binders and vitamin D analogues for at least 4 weeks prior to screening.
-
Corrected total serum calcium ≥8.4 mg/dL.
Exclusion Criteria:
-
History of parathyroidectomy.
-
Known hypersensitivity to calcimimetics.
-
Significant uncontrolled medical conditions that could interfere with the study.
-
Pregnancy or lactation.
Experimental Protocols
Study Workflow
Treatment Protocol
-
Administration: this compound or placebo will be administered as an intravenous bolus injection at the end of each hemodialysis session (3 times per week).
-
Dose Titration Phase (First 12 weeks):
-
The initial dose of this compound will be 25 µg or 50 µg, with subsequent adjustments every 3-4 weeks in increments of 25-50 µg (up to a maximum of 300 µg) to achieve and maintain the target iPTH range.
-
Dose adjustments will be based on regular monitoring of iPTH and serum calcium levels.
-
-
Maintenance Phase (Years 1-3):
-
The dose of this compound established during the titration phase will be continued.
-
Dose adjustments will be permitted based on predefined criteria for iPTH and serum calcium levels to ensure patient safety and maintain efficacy.
-
Monitoring and Assessments
| Parameter | Frequency |
| Efficacy Parameters | |
| Serum iPTH | Weekly during titration, then monthly |
| Serum Calcium (corrected) | Weekly during titration, then monthly |
| Serum Phosphorus | Monthly |
| Alkaline Phosphatase (total and bone-specific) | Every 3 months |
| Safety Parameters | |
| Adverse Events | At each study visit |
| Vital Signs | At each study visit |
| Electrocardiogram (ECG) | Baseline, Year 1, and as clinically indicated |
| Routine Hematology and Chemistry | Every 3 months |
| Exploratory Parameters | |
| FGF-23 | Every 6 months |
| Parathyroid Gland Ultrasound | Annually |
| Bone Mineral Density (DXA scan) | Baseline and every 2 years |
| Patient-Reported Outcomes (e.g., KDQOL-36) | Annually |
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between the this compound and placebo groups over time.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Placebo (N=...) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Time on Dialysis (months), mean (SD) | ||
| Baseline iPTH (pg/mL), mean (SD) | ||
| Baseline Serum Calcium (mg/dL), mean (SD) | ||
| Baseline Serum Phosphorus (mg/dL), mean (SD) |
Table 2: Primary Efficacy Endpoint - Proportion of Patients Achieving Target iPTH
| Timepoint | This compound (n/N, %) | Placebo (n/N, %) | p-value |
| Year 1 | |||
| Year 2 | |||
| Year 3 |
Table 3: Secondary Efficacy Endpoints - Changes from Baseline
| Parameter (mean change from baseline (SD)) | Year 1 | Year 2 | Year 3 |
| This compound Group | |||
| Serum Calcium (mg/dL) | |||
| Serum Phosphorus (mg/dL) | |||
| Bone-Specific Alkaline Phosphatase (U/L) | |||
| Placebo Group | |||
| Serum Calcium (mg/dL) | |||
| Serum Phosphorus (mg/dL) | |||
| Bone-Specific Alkaline Phosphatase (U/L) |
Table 4: Summary of Adverse Events
| Adverse Event Category | This compound (n, %) | Placebo (n, %) |
| Any Adverse Event | ||
| Serious Adverse Events | ||
| Adverse Events Leading to Discontinuation | ||
| Hypocalcemia | ||
| Nausea | ||
| Vomiting |
Conclusion
The long-term efficacy and safety of this compound in patients with SHPT on hemodialysis can be thoroughly evaluated through a well-designed, long-term clinical trial. The protocols outlined above provide a comprehensive framework for such an investigation, focusing on clinically meaningful endpoints and robust safety monitoring. The data generated from such studies will be crucial in establishing the long-term role of this compound in the management of CKD-MBD.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. Pathalys Pharma Announces Phase 3 Program for this compound [prnewswire.com]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Upacicalcet-Induced Hypocalcemia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypocalcemia observed during preclinical studies with Upacicalcet.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the administration of this compound in animal models.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or rapid drop in serum calcium | 1. High dose of this compound: The administered dose may be too high for the specific animal model or individual animal sensitivity.2. Animal model susceptibility: Certain animal models, particularly those with pre-existing renal impairment, may be more sensitive to the hypocalcemic effects of calcimimetics.3. Concurrent medications: Use of other drugs that affect calcium metabolism could potentiate the effect of this compound. | 1. Review and adjust dosage: Refer to dose-response data (see Table 1) and consider reducing the this compound dose in subsequent experiments.2. Staggered dosing: Introduce the target dose gradually to allow for physiological adaptation.3. Monitor closely: Increase the frequency of serum calcium monitoring after dosing.4. Evaluate concomitant medications: Review all administered compounds for potential interactions affecting calcium homeostasis. |
| Clinical signs of hypocalcemia observed (e.g., muscle tremors, twitching, seizures) | Symptomatic hypocalcemia: A significant decrease in ionized serum calcium leading to neuromuscular excitability. | 1. Immediate intervention: Administer a bolus of intravenous (IV) calcium gluconate. (See Protocol 1 for dosing).2. Supportive care: Provide supportive care as needed and monitor the animal closely until clinical signs resolve.3. Future prophylaxis: For subsequent experiments, consider prophylactic administration of oral calcium and/or vitamin D. (See Protocol 2). |
| Inconsistent or highly variable serum calcium levels between animals in the same group | 1. Variability in drug administration: Inconsistent dosing volumes or routes can lead to variable exposure.2. Individual animal differences: Biological variability in drug metabolism and physiological response.3. Dietary inconsistencies: Variations in dietary calcium and vitamin D intake among animals. | 1. Standardize administration: Ensure accurate and consistent administration techniques.2. Increase sample size: A larger number of animals per group can help to account for individual biological variability.3. Standardize diet: Ensure all animals have consistent access to a standardized diet with known calcium and vitamin D content. |
| Difficulty in establishing a clear dose-response relationship for hypocalcemia | 1. Inappropriate sampling time points: Blood sampling may not coincide with the nadir of serum calcium levels.2. Insufficient dose range: The selected doses may be too narrow to reveal a clear dose-dependent effect. | 1. Conduct a time-course study: Collect blood samples at multiple time points after this compound administration to determine the time of maximal effect. A study in healthy participants showed the lowest serum calcium levels occurred 6-12 hours after administration[1].2. Broaden the dose range: Utilize a wider range of this compound doses in your experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypocalcemia?
A1: this compound is a calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the parathyroid glands. By increasing the sensitivity of the CaSR to extracellular calcium, this compound suppresses the secretion of parathyroid hormone (PTH). Reduced PTH levels lead to decreased bone resorption and reduced renal calcium reabsorption, resulting in lower serum calcium levels.
Q2: How quickly does serum calcium decrease after this compound administration in research animals?
A2: The onset of serum calcium reduction is typically rapid, following the decrease in PTH. In a study with normal and double-nephrectomized rats, a dose-dependent decrease in serum calcium was observed following intravenous administration[2]. In a first-in-human study, serum calcium levels gradually decreased 6-12 hours after administration[1]. The exact timing of the nadir can vary depending on the animal model, dose, and route of administration.
Q3: What is the expected magnitude of serum calcium reduction with this compound in preclinical models?
A3: The extent of serum calcium reduction is dose-dependent. While some studies in rat models of chronic kidney disease reported that serum calcium levels were not significantly affected at therapeutic doses, other studies in normal rats have shown a clear dose-dependent decrease[2][3]. It is crucial to establish a dose-response curve in your specific animal model.
Q4: What are the clinical signs of hypocalcemia in research animals?
A4: Clinical signs can range from subtle to severe and include muscle tremors, facial rubbing, focal muscle twitching, a stiff gait, and in severe cases, tetany and seizures.
Q5: How can I monitor for this compound-induced hypocalcemia?
A5: Regular monitoring of serum calcium levels is essential. It is recommended to measure both total and ionized calcium, as ionized calcium is the biologically active form. Blood samples should be collected at baseline and at several time points after this compound administration, with a focus on the expected time of the calcium nadir.
Q6: What are the key considerations for mitigating this compound-induced hypocalcemia?
A6: Prophylactic measures can be taken, such as providing supplemental oral calcium and/or vitamin D in the diet or drinking water. For acute, symptomatic hypocalcemia, intravenous administration of calcium gluconate is the standard treatment. Careful dose selection and adjustment of this compound based on tolerability and serum calcium levels are also critical.
Data Presentation
Table 1: Dose-Dependent Effect of a Single Intravenous Dose of this compound on Serum Corrected Calcium in Healthy Human Participants
| This compound Dose | Lowest Serum Corrected Calcium (mg/dL) | Time to Lowest Level (hours) |
| Placebo | 8.85 | 12 |
| 0.01 mg | 8.80 | 12 |
| 0.1 mg | 8.72 | 6-8 |
| 1.0 mg | 8.50 | 8 |
| 2.5 mg | 8.32 | 12 |
Data adapted from a first-in-human study[1]. While this data is from humans, it provides an indication of the dose-dependent effect of this compound on serum calcium.
Table 2: Incidence of Hypocalcemia in a 24-Week Clinical Study of this compound in Hemodialysis Patients
| This compound Group (n=103) | Placebo Group (n=50) | |
| Serum Corrected Calcium <7.5 mg/dL | 2% | 0% |
Data from a phase 3 clinical trial[4].
Experimental Protocols
Protocol 1: Emergency Management of Acute Symptomatic Hypocalcemia
-
Animal Model: This protocol is a general guideline and should be adapted based on the specific animal model and institutional guidelines.
-
Calcium Gluconate Preparation: Prepare a 10% calcium gluconate solution for intravenous (IV) administration.
-
Administration:
-
Monitoring:
Protocol 2: Prophylactic Oral Calcium and Vitamin D Supplementation
-
Animal Model: This protocol is a general guideline and should be adapted for the specific animal model.
-
Supplementation:
-
Calcium: Supplement drinking water with calcium gluconate (e.g., 10 g/L).
-
Vitamin D: Provide a diet containing a known concentration of vitamin D3 (e.g., 1000 IU/kg).
-
-
Acclimatization: Allow animals to acclimatize to the supplemented diet and water for at least 7 days prior to the administration of this compound.
-
Monitoring: Monitor food and water intake to ensure consistent consumption of supplements. Continue to monitor serum calcium levels throughout the study.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced hypocalcemia.
Caption: Experimental workflow for assessing this compound-induced hypocalcemia.
References
- 1. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wikem.org [wikem.org]
- 6. reference.medscape.com [reference.medscape.com]
- 7. droracle.ai [droracle.ai]
Technical Support Center: Upacicalcet and Gastrointestinal Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter gastrointestinal side effects during their experiments with Upacicalcet.
Frequently Asked Questions (FAQs)
Q1: What is the known incidence of gastrointestinal side effects associated with this compound in clinical studies?
A1: this compound, as an injectable calcimimetic, is generally associated with a lower incidence of upper gastrointestinal adverse events compared to oral calcimimetics like cinacalcet.[1][2] In a phase 3, double-blind, placebo-controlled study, the incidence of upper gastrointestinal adverse events, such as nausea and vomiting, was similar between the this compound and placebo groups.[1][3][4] However, dose-dependent gastrointestinal effects have been observed in early-phase studies.
Q2: At what doses of this compound have gastrointestinal side effects been observed?
A2: Gastrointestinal side effects with this compound appear to be dose-dependent and have been noted more frequently at higher concentrations.
-
In a phase 1 study with healthy adult Japanese participants, gastrointestinal disorders were reported in one participant at a 1.0 mg dose and in five participants at a 2.5 mg dose.[2]
-
A first-in-patient phase I/II study in Japanese patients on hemodialysis reported upper gastrointestinal symptoms as a non-serious and mild adverse drug reaction in groups receiving this compound doses of ≥ 0.4 mg in a single-dose study.[5][6] In the multiple-dose part of the same study, abdominal discomfort was noted in one patient each in the 0.1 mg and 0.2 mg groups.[5][6]
Q3: What is the proposed mechanism behind gastrointestinal side effects of calcimimetics?
A3: The gastrointestinal side effects of calcimimetics are thought to be related to the stimulation of calcium-sensing receptors (CaSR) present in the gastrointestinal tract.[7] While this compound is administered intravenously to minimize these effects, systemic circulation may still lead to the stimulation of these receptors.[2][7]
Troubleshooting Guides
Issue: A researcher observes a higher-than-expected incidence of nausea and vomiting in their experimental subjects receiving this compound.
Troubleshooting Steps:
-
Verify Dosing: Double-check the administered dose of this compound. As evidenced by clinical studies, higher doses are more likely to induce gastrointestinal side effects.[2][5]
-
Review Subject Population: Certain populations may be more susceptible to gastrointestinal adverse events. While specific data for this compound is limited, general risk factors for nausea and vomiting should be considered.
-
Consider Concomitant Medications: While this compound is not known to have significant drug-drug interactions, the subject's overall medication regimen should be reviewed for other agents that may cause gastrointestinal upset.
-
Monitor Calcium Levels: Hypocalcemia is a known side effect of calcimimetics.[8] Although a direct link to gastrointestinal symptoms is not firmly established, monitoring serum calcium levels is crucial for patient safety.
Data Presentation
Table 1: Incidence of Upper Gastrointestinal Adverse Events in a Phase 3 Study of this compound
| Treatment Group | Number of Participants | Incidence of Upper GI Adverse Events |
| This compound | 103 | Similar to Placebo |
| Placebo | 50 | Similar to this compound |
Source: Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial.[3][4]
Table 2: Dose-Dependent Occurrence of Gastrointestinal Disorders in a Phase 1 Study
| This compound Dose | Number of Participants with GI Disorders |
| 0.01 mg | 0 |
| 1.0 mg | 1 |
| 2.5 mg | 5 |
Source: First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants.[2]
Experimental Protocols
Protocol: Assessment of Gastrointestinal Adverse Events in a Clinical Trial Setting
This protocol is a generalized summary based on common practices in clinical trials for calcimimetics.
-
Subject Recruitment: Enroll subjects based on the study's inclusion and exclusion criteria. For studies involving this compound, this typically includes patients with secondary hyperparathyroidism undergoing hemodialysis.[1][4]
-
Randomization and Blinding: Randomize subjects to receive either this compound or a placebo in a double-blind manner to minimize bias.[1][4]
-
Dosing and Administration: Administer this compound or placebo intravenously after each hemodialysis session.[3][4] The dose may be fixed or titrated based on the study design.
-
Data Collection:
-
At each study visit, systematically inquire about the occurrence of any adverse events, with a specific focus on gastrointestinal symptoms such as nausea, vomiting, diarrhea, and abdominal discomfort.
-
Use a standardized questionnaire, such as the Gastrointestinal Symptom Rating Scale (GSRS), to quantify the severity and frequency of symptoms.
-
Record the onset, duration, and intensity of each reported adverse event.
-
-
Data Analysis:
-
Compare the incidence of gastrointestinal adverse events between the this compound and placebo groups.
-
Analyze the relationship between the dose of this compound and the frequency and severity of gastrointestinal side effects.
-
Visualizations
Caption: Mechanism of this compound on the Parathyroid Gland.
Caption: Clinical Trial Workflow for Assessing GI Side Effects.
Caption: Troubleshooting Logic for Unexpected GI Side Effects.
References
- 1. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent this compound in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
stability and proper storage conditions for Upacicalcet solutions
Technical Support Center: Upacicalcet Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and proper storage of this compound solutions for experimental use. While specific, comprehensive stability data for this compound under various research conditions is limited in publicly available literature, this guide offers best practices, general recommendations, and methodologies for assessing stability in your own laboratory setting.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended general storage conditions for this compound solid compound and prepared solutions?
A1: Based on information from commercial suppliers, the following storage conditions are recommended to maintain the integrity of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Container |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-resistant vial |
| Prepared Solutions | -80°C | Up to 1 year | Tightly sealed, light-resistant aliquots |
Q2: I observed precipitation in my this compound solution after thawing. What should I do?
A2: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the solvent is no longer optimal.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature or 37°C.
-
Vortex or sonicate the solution to attempt redissolution.
-
If the precipitate remains, it is recommended to centrifuge the solution and use the clear supernatant, noting that the actual concentration may be lower than intended.
-
For future preparations, consider using a lower concentration or a different solvent system if compatible with your experimental design.
-
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color often signifies chemical degradation. It is strongly recommended not to use a solution that has changed color, as the presence of unknown degradation products could unpredictably affect experimental outcomes. The solution should be discarded, and a fresh solution should be prepared.
Q4: How can I determine if my this compound solution has degraded over time?
A4: The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Experimental Protocols for Stability Assessment
The following is a general protocol for conducting a forced degradation study to assess the stability of an this compound solution. This will help in identifying potential degradation pathways and establishing a stability-indicating analytical method.
Protocol: Forced Degradation Study of this compound Solution
1. Objective: To evaluate the stability of a prepared this compound solution under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation profile.
2. Materials:
-
This compound solid compound
-
Solvent for stock solution (e.g., DMSO, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Phosphate buffer
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
4. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at a high temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. Analytical Method (Example HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely around 220-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Data Analysis:
-
Analyze the stressed samples by HPLC.
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent this compound peak.
-
Observe the formation of any new peaks, which represent degradation products.
Visualizations
impact of Upacicalcet on serum calcium and phosphate levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the impact of Upacicalcet on serum calcium and phosphate levels. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound? this compound is a novel injectable calcimimetic agent.[1][2] It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid glands.[3][4][5] By binding to the CaSR, this compound enhances its sensitivity to extracellular calcium.[3] This increased sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), even at lower calcium concentrations.[3] The suppression of PTH helps to manage secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[3][6]
-
What is the expected effect of this compound on serum calcium and phosphate levels? this compound is expected to decrease serum intact parathyroid hormone (iPTH), which in turn can lead to a decrease in serum calcium and phosphorus levels.[7] Clinical studies have shown that this compound improves the control of serum phosphate and calcium levels.[8][9]
-
What are the common adverse events associated with this compound in clinical trials? Common side effects reported in clinical trials include nausea, vomiting, and hypocalcemia (low serum calcium levels).[3] However, some studies suggest that this compound has a lower risk of hypocalcemia and gastrointestinal complications compared to other calcimimetics.[10] In a phase 3 study, serum corrected calcium concentrations below 7.5 mg/dl were observed in 2% of participants in the this compound group, with no instances of symptomatic hypocalcemia.[1][8]
-
How is this compound administered in a clinical research setting? this compound is typically administered intravenously three times a week into the venous side of the dialysis circuit at the end of each hemodialysis session.[1][6] The dosage is usually adjusted based on the patient's iPTH and serum corrected calcium levels.[11]
Troubleshooting Guide
-
Issue: Unexpectedly large decrease in serum calcium levels (Hypocalcemia).
-
Possible Cause: The starting dose of this compound may be too high for the subject's sensitivity, or there may be a concurrent administration of other drugs that lower calcium.
-
Troubleshooting Steps:
-
Review the dosing protocol. The initial dose is often determined by baseline serum corrected calcium levels. For instance, a lower starting dose (e.g., 25 µg) may be used if the corrected calcium is below 9.0 mg/dL.[11]
-
Monitor serum calcium levels frequently, especially during the dose adjustment period.
-
If serum corrected calcium falls below a certain threshold (e.g., 7.5 mg/dL), the administration of this compound should be interrupted until levels recover.[12]
-
Assess for concomitant medications that could affect calcium levels.
-
-
-
Issue: Minimal or no change in serum iPTH levels after administration.
-
Possible Cause: The dose of this compound may be insufficient, or there could be issues with the integrity of the compound.
-
Troubleshooting Steps:
-
Verify the concentration and preparation of the this compound solution.
-
Follow a dose-escalation protocol. The dose can be increased stepwise (e.g., from 25 µg up to 300 µg) to achieve the target iPTH range (e.g., 60-240 pg/mL).[1][11]
-
Ensure the subject meets the inclusion criteria of the study protocol, such as having a baseline serum iPTH level high enough to observe a significant reduction (e.g., >240 pg/mL).[1]
-
-
-
Issue: Subject reports gastrointestinal discomfort (nausea, vomiting).
-
Possible Cause: Gastrointestinal symptoms are known side effects of calcimimetics.
-
Troubleshooting Steps:
-
Administer this compound at the end of the hemodialysis session as per the protocol, which may help mitigate some side effects.[1]
-
In clinical trials, the incidence of upper gastrointestinal adverse events with this compound was found to be similar to placebo.[1] If symptoms are severe or persistent, a dose reduction may be considered.[9]
-
-
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials on this compound.
Table 1: Efficacy of this compound in a 24-Week, Phase 3, Placebo-Controlled Trial [1]
| Parameter | This compound Group (n=103) | Placebo Group (n=50) | p-value |
| Primary Outcome | |||
| Participants achieving mean serum iPTH of 60-240 pg/mL | 67% (69/103) | 8% (4/50) | <0.001 |
| Secondary Outcomes | |||
| Mean change in serum corrected calcium (mg/dL) | Data not specified as mean change | Data not specified as mean change | N/A |
| Mean change in serum phosphate (mg/dL) | Data not specified as mean change | Data not specified as mean change | N/A |
| Adverse Events | |||
| Serum corrected calcium <7.5 mg/dL | 2% | 0% | N/A |
Table 2: Long-Term Efficacy of this compound in a 52-Week, Open-Label Study [8][9]
| Parameter | Result |
| Primary Efficacy Endpoint | |
| Patients achieving target serum iPTH level (60-240 pg/mL) at week 52 | 94.2% |
| Safety Outcomes | |
| Symptomatic hypocalcemia | 0% |
| Corrected calcium level <7.5 mg/dL | 0% |
Table 3: Effects of Switching from Etelcalcetide to this compound (6-Month Follow-up) [13]
| Parameter | Baseline (on Etelcalcetide) | 6 Months (on this compound) | p-value |
| Serum Corrected Calcium (mg/dL) | 8.9 ± 0.6 | 9.0 ± 0.6 | 0.197 |
| Serum Phosphorus (mg/dL) | 6.3 ± 1.5 | 5.9 ± 1.9 | 0.039 |
| Serum iPTH (pg/mL) | 153.8 ± 100.3 | 206.5 ± 168.7 | 0.017 |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature.
Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound [1]
1. Objective: To evaluate the efficacy and safety of this compound in hemodialysis patients with secondary hyperparathyroidism.
2. Study Population:
-
Inclusion Criteria:
-
Japanese patients with chronic kidney disease, 20 years or older.
-
Receiving hemodialysis or hemodiafiltration three times a week for ≥12 weeks.
-
Serum intact PTH (iPTH) concentrations >240 pg/mL for two consecutive weeks.
-
Serum corrected calcium for albumin concentrations ≥8.4 mg/dL.
-
-
Exclusion Criteria:
-
As listed in the supplemental documents of the original study.
-
3. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patients were randomized in a 2:1 ratio to receive either this compound or a placebo.
-
Treatment duration: 24 weeks.
4. Investigational Product Administration:
-
This compound or placebo was administered three times a week into the venous side of the dialysis circuit during blood return at the end of the hemodialysis session.
-
Dosing:
-
Initial dose: 50 µg if serum corrected calcium was ≥9.0 mg/dL, and 25 µg if serum corrected calcium was lower.
-
Dose adjustment: The dose was adjusted in seven steps (25, 50, 100, 150, 200, 250, and 300 µg) based on serum iPTH and corrected calcium levels.
-
5. Efficacy and Safety Assessments:
-
Primary Outcome: Percentage of participants achieving the target mean serum iPTH concentration (60–240 pg/mL) at weeks 22–24.
-
Secondary Outcomes: Changes in serum fibroblast growth factor-23, bone-specific alkaline phosphatase, and other bone metabolism markers.
-
Safety Monitoring: Recording of all adverse events, with special attention to upper gastrointestinal events and hypocalcemia. Serum corrected calcium levels were closely monitored.
6. Statistical Analysis:
-
The primary outcome was analyzed using a chi-squared test or Fisher's exact test to compare the percentage of participants achieving the target iPTH range between the two groups.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for a Phase 3 Clinical Trial
References
- 1. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathalys Pharma Announces Phase 3 Program for this compound [prnewswire.com]
- 12. Phase 2 study of this compound in Japanese haemodialysis patients with secondary hyperparathyroidism: an intraindividual dose-adjustment study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of switching from etelcalcetide to this compound in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
dose adjustment of Upacicalcet based on iPTH and calcium levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Upacicalcet in experimental settings. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, small-molecule calcimimetic agent that functions as an agonist of the calcium-sensing receptor (CaSR).[1][2] By binding to and activating the CaSR on the surface of parathyroid gland cells, this compound mimics the effect of extracellular calcium.[3][4][5] This activation inhibits the secretion of parathyroid hormone (PTH), which in turn helps to normalize serum calcium and phosphorus levels.[1] The primary therapeutic goal is to manage secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[4][6]
Q2: What is the recommended starting dose of this compound in clinical studies?
A2: The initial dose of this compound in clinical trials is typically determined by the patient's baseline serum corrected calcium (cCa) level. In a phase 3 study, the starting dose was 50 µg if the serum cCa was ≥9.0 mg/dL, and it was reduced to 25 µg if the cCa was below 9.0 mg/dL.[7][8] Another study protocol mentions a general starting dose of 25 µg, which is then adjusted.[2] A phase 2 study initiated all patients on a 50 µg starting dose.[9][10]
Q3: How is the dose of this compound adjusted based on iPTH and calcium levels?
A3: Dose adjustments for this compound are made iteratively to achieve and maintain a target range for intact parathyroid hormone (iPTH) while monitoring serum corrected calcium (cCa) levels. The dose is typically titrated within a range of 25 to 300 µg.[2][7][9] Dose increases are generally considered if the iPTH level is above the target range and the cCa level is at or above a prespecified threshold (e.g., ≥8.4 mg/dL).[9][11][12] Conversely, the dose is reduced if the iPTH level falls below the target range (e.g., <60 pg/mL for two consecutive weeks).[9][11]
Troubleshooting Guide
Issue 1: Hypocalcemia is observed after administration of this compound.
-
Cause: this compound's mechanism of action involves suppressing PTH, which can lead to a decrease in serum calcium levels.[3]
-
Solution:
-
Monitor Serum Calcium: Regularly monitor serum corrected calcium (cCa) levels.
-
Dose Interruption: If the serum cCa level falls below a critical threshold (e.g., <7.5 mg/dL), administration of this compound should be interrupted.[9][11][13]
-
Dose Re-initiation: Once the cCa level recovers to a safe range (e.g., ≥7.5 mg/dL or ≥8.4 mg/dL), this compound can be resumed, potentially at the same or a reduced dose.[8][9][13]
-
Calcium Supplementation: The use of calcium supplements or adjustments to dialysate calcium concentration may be considered, as was done in some clinical trials.[8]
-
Issue 2: iPTH levels are not decreasing sufficiently despite this compound administration.
-
Cause: The current dose of this compound may be insufficient to adequately suppress PTH secretion.
-
Solution:
-
Dose Escalation: If the serum iPTH level remains above the target range (e.g., >240 pg/mL) and the serum cCa is ≥8.4 mg/dL, a stepwise increase in the this compound dose is warranted.[9][11]
-
Titration Schedule: Dose increases should be made at regular intervals (e.g., every 3 weeks) to allow for stabilization and accurate assessment of the response.[6] The dose can be adjusted in steps (e.g., 25, 50, 100, 150, 200, 250, or 300 µg).[8][9]
-
Issue 3: Gastrointestinal side effects are observed.
-
Cause: While this compound is an intravenous formulation designed to minimize gastrointestinal adverse events compared to oral calcimimetics, such events can still occur.[9]
-
Solution:
-
Assess Severity: Determine the severity of the symptoms.
-
Dose Adjustment: If the side effects are considered related to the study drug, a dose reduction may be necessary.
-
Symptomatic Treatment: Consider appropriate symptomatic treatment for nausea or vomiting.
-
Data Presentation
Table 1: this compound Dose Titration and Monitoring Parameters from Clinical Trials
| Parameter | Phase 2 Study (Japan)[9][10] | Phase 3 Study (Japan)[7][8] | Phase 3 Program (Global)[7][14] |
| Starting Dose | 50 µg | 25 µg if cCa <9.0 mg/dL; 50 µg if cCa ≥9.0 mg/dL | 25 µg if cCa <9.0 mg/dL; 50 µg if cCa ≥9.0 mg/dL |
| Dose Range | 25 - 300 µg | 25 - 300 µg | 25 - 300 µg |
| Target iPTH Range | 60 - 240 pg/mL | 60 - 240 pg/mL | 150 - 300 pg/mL |
| Dose Increase Criterion | iPTH >240 pg/mL and cCa ≥8.4 mg/dL | Not explicitly stated in the same detail | Not explicitly stated in the same detail |
| Dose Decrease Criterion | iPTH <60 pg/mL for 2 consecutive weeks | Not explicitly stated in the same detail | Not explicitly stated in the same detail |
| Dose Interruption | cCa <7.5 mg/dL | Not explicitly stated in the same detail | Not explicitly stated in the same detail |
Experimental Protocols
Protocol: Dose Adjustment of this compound in a Clinical Trial Setting
This protocol is a synthesized representation based on methodologies described in published clinical trials.[8][9][11]
-
Patient Population: Adult patients with secondary hyperparathyroidism undergoing hemodialysis three times a week.
-
Inclusion Criteria: Key criteria often include serum iPTH levels >240 pg/mL and serum corrected calcium levels ≥8.4 mg/dL.[8][12]
-
Drug Administration: this compound is administered as an intravenous bolus injection into the venous side of the dialysis circuit at the end of each hemodialysis session.[2][6]
-
Initial Dosing:
-
Dose Titration:
-
Monitoring:
-
Serum iPTH and cCa levels are measured regularly (e.g., weekly or bi-weekly).
-
-
Dose Adjustment Logic:
-
Increase Dose: If iPTH is above the target range and cCa is ≥8.4 mg/dL, increase the dose to the next level.
-
Maintain Dose: If iPTH is within the target range and cCa is stable, continue the current dose.
-
Decrease Dose: If iPTH is below the target range (e.g., <60 pg/mL), reduce the dose to the previous level.
-
Interrupt Dose: If cCa falls below 7.5 mg/dL, temporarily discontinue this compound until cCa recovers.
-
Mandatory Visualization
Caption: this compound Dose Adjustment Workflow.
References
- 1. Facebook [cancer.gov]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound sodium hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pathalys.com [pathalys.com]
- 8. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 study of this compound in Japanese haemodialysis patients with secondary hyperparathyroidism: an intraindividual dose-adjustment study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 study of this compound in Japanese haemodialysis patients with secondary hyperparathyroidism: an intraindividual dose-adjustment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. renalinterventions.net [renalinterventions.net]
Upacicalcet Assay Interference: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for assay interference with Upacicalcet. The information is designed to help users interpret their experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] By binding to the CaSR on parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium.[4] This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH).[4][5] this compound is used to treat secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[4][5]
Q2: Is there any known direct interference of this compound with common laboratory assays?
A2: Currently, there is no direct evidence in the public domain to suggest that this compound itself (as a chemical entity) directly interferes with the analytical methods of common assays for PTH, calcium, or other bone metabolism markers. However, it is crucial to distinguish between direct analytical interference and the expected pharmacological effects of the drug, which will alter the levels of these biomarkers.
Q3: What are the expected pharmacological effects of this compound on key biomarkers?
A3: this compound is designed to lower the levels of intact PTH (iPTH) and, consequently, serum calcium.[5][6][7] Clinical studies have shown that treatment with this compound leads to a dose-dependent decrease in serum iPTH and corrected calcium (cCa) levels.[6][7][8][9] Additionally, changes in markers of bone turnover, such as bone-specific alkaline phosphatase (BAP) and tartrate-resistant acid phosphatase-5b (TRACP-5b), are also anticipated as a downstream consequence of reduced PTH.[8][9]
Q4: How can I differentiate between an expected pharmacological effect and potential assay interference?
A4: Differentiating between the drug's intended effect and assay interference requires a systematic approach:
-
Review the Pharmacodynamic Profile: Understand the expected magnitude and timeline of biomarker changes following this compound administration. A result that falls within the expected range of pharmacological response is less likely to be due to interference.
-
Consider the Clinical Context: The patient's clinical status and other medications can influence biomarker levels.
-
Perform Serial Measurements: Consistent and expected changes in biomarker levels over time during this compound treatment support a pharmacological effect.
-
Consult Assay Manufacturer: If you suspect interference, contact the technical support for the specific assay kit you are using. They may have data on drug interference or be able to provide guidance.
-
Use an Alternative Assay: If possible, measure the analyte using a different assay method that employs different antibodies or detection principles. Concordant results across different platforms would argue against a specific assay interference.
Troubleshooting Guides
Unexpected Parathyroid Hormone (PTH) Results
Issue: You are observing PTH levels that are inconsistent with the expected pharmacological effect of this compound (e.g., no change or an increase in PTH after initiating treatment).
Potential Causes & Troubleshooting Steps:
-
Non-adherence to Treatment (for oral calcimimetics): This is a common reason for a lack of effect. While this compound is administered intravenously in clinical settings, ensuring proper administration is key.[10]
-
Assay Specificity (PTH Fragments): Intact PTH assays, particularly second-generation ones, can have cross-reactivity with PTH fragments that are not biologically active.[7][11] While this compound is expected to decrease intact PTH, its effect on fragment clearance is not as well-defined.
-
Action: If available, consider using a third-generation PTH assay, which is more specific for the full-length PTH(1-84) molecule.[7]
-
-
Heterophilic Antibody Interference: This is a known issue with sandwich immunoassays, where human anti-animal antibodies in the patient's sample can cross-link the capture and detection antibodies, leading to falsely elevated results.[12][13][14]
-
Sample Handling and Stability: PTH is a labile molecule. Improper sample collection, handling, or storage can lead to degradation and inaccurate results.
-
Action: Ensure that blood samples are collected in appropriate tubes (EDTA plasma is often preferred for PTH stability), processed promptly, and stored at the recommended temperature.[15]
-
Unexpected Calcium Results
Issue: Corrected calcium (cCa) levels are not changing as expected, or you are questioning the accuracy of the measurement.
Potential Causes & Troubleshooting Steps:
-
Formula for Corrected Calcium: The formula used to calculate corrected calcium can vary between laboratories. The most common formula adjusts for albumin levels.[4][5][16][17]
-
Action: Be aware of the specific formula your laboratory uses. For patients with significant changes in albumin or acid-base status, directly measuring ionized calcium may be more appropriate.[16]
-
-
Pharmacological Effect: this compound is expected to lower serum calcium levels.[6] Hypocalcemia is a potential side effect.[8][9]
-
Action: Monitor calcium levels closely, especially after treatment initiation and dose adjustments. Differentiate between asymptomatic, mild hypocalcemia and clinically significant hypocalcemia.
-
Data Summary
The following table summarizes the expected effects of this compound on key laboratory parameters based on clinical trial data.
| Parameter | Assay Methodology | Expected Effect with this compound | Reference |
| Intact Parathyroid Hormone (iPTH) | Second or Third-Generation Immunoassay (e.g., ELISA, ECLIA) | Decrease | [8][9] |
| Corrected Calcium (cCa) | Calculated from Total Calcium and Albumin | Decrease | [8][9] |
| Bone-Specific Alkaline Phosphatase (BAP) | Immunoassay | Decrease | [8][9] |
| Fibroblast Growth Factor-23 (FGF23) | Immunoassay (ELISA) | Decrease | [8][9] |
| Tartrate-Resistant Acid Phosphatase-5b (TRACP-5b) | Immunoassay (ELISA) | Decrease | [8][9] |
Experimental Protocols & Methodologies
1. Intact PTH (iPTH) Measurement
-
Principle: Two-site sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a common method.[1][6][15]
-
A capture antibody, specific for one region of the PTH molecule (e.g., C-terminal), is coated onto a microplate well.
-
The patient sample is added, and the intact PTH binds to the capture antibody.
-
A second, detection antibody, which is labeled with an enzyme (e.g., horseradish peroxidase) and is specific for a different region of PTH (e.g., N-terminal), is added.[1][6]
-
This forms a "sandwich" of capture antibody-PTH-detection antibody.
-
After washing away unbound reagents, a substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is proportional to the concentration of intact PTH in the sample.[1]
-
2. Corrected Calcium (cCa) Calculation
-
Principle: Total serum calcium is measured, and then a correction is applied based on the serum albumin concentration.[4][5][17]
-
Common Formula: Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * (4.0 - Measured Albumin [g/dL]).[16]
-
Note: The normal albumin value (e.g., 4.0 g/dL) may vary by laboratory.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected PTH results.
Caption: Experimental workflow for a sandwich ELISA.
References
- 1. ivset.ua [ivset.ua]
- 2. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omnicalculator.com [omnicalculator.com]
- 5. Adjusted Calcium (Calculated) - Enfer Medical [enfermedical.ie]
- 6. sceti.co.jp [sceti.co.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Control of hyperparathyroidism with the intravenous calcimimetic etelcalcetide in dialysis patients adherent and non-adherent to oral calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoassays for the detection of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTH immunoassay interference: differential diagnosis with normocalcemic primary hyperparathyroidism? - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 14. PTH immunoassay interference: differential diagnosis with normocalcemic primary hyperparathyroidism? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibl-international.com [ibl-international.com]
- 16. droracle.ai [droracle.ai]
- 17. reference.medscape.com [reference.medscape.com]
Upacicalcet Technical Support Center: A Guide for In Vitro Experimentation
Welcome to the Upacicalcet Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By binding to the CaSR on parathyroid cells, it enhances the receptor's sensitivity to extracellular calcium.[3] This action inhibits the excessive secretion of parathyroid hormone (PTH), which plays a key role in calcium and phosphorus homeostasis.[1][2]
Q2: What is the active form of this compound for research purposes?
A2: For research and clinical applications, this compound is typically used in its sodium salt form, often as this compound sodium hydrate.[2] The salt form generally offers improved water solubility and stability compared to the free acid form.
Q3: What are the primary downstream signaling pathways activated by this compound?
A3: this compound, by activating the CaSR, triggers several intracellular signaling cascades. The CaSR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 and Gi/o pathways.[4][5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), which in turn can activate the mitogen-activated protein kinase (MAPK) pathway.[1][4] The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1] The CaSR can also signal independently of G proteins through a β-arrestin-dependent pathway.[6]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Sodium
-
Problem: The this compound sodium powder is not fully dissolving in the chosen solvent.
-
Possible Cause & Solution:
-
Incorrect Solvent: The primary recommended solvent for creating a stock solution of this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[3] If you are using an aqueous buffer directly, you will likely encounter solubility issues as calcimimetics are often sparingly soluble in aqueous solutions.
-
Insufficient Solvent Volume: Ensure you are using a sufficient volume of DMSO to dissolve the desired mass of this compound sodium. A known solubility for (Rac)-Upacicalcet in DMSO is 100 mg/mL.[7]
-
Precipitation upon Dilution: When diluting your DMSO stock solution into an aqueous buffer or cell culture medium, precipitation may occur. To avoid this, perform serial dilutions and gently vortex between each step. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution.
-
Low-Quality or Old DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent for hydrophobic compounds. Use fresh, anhydrous, high-purity DMSO for the preparation of your stock solution.[7]
-
Issue 2: Inconsistent or No Biological Activity Observed in Cell-Based Assays
-
Problem: this compound is not producing the expected biological effect (e.g., inhibition of PTH secretion, increase in intracellular calcium) in your in vitro assay.
-
Possible Cause & Solution:
-
Compound Degradation: Improper storage of the this compound sodium stock solution can lead to degradation. Stock solutions in DMSO should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7] Avoid repeated freeze-thaw cycles.
-
Low Final Concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects. Ensure that your serial dilutions are calculated correctly to achieve the desired final concentration of this compound without excessive DMSO.
-
Cell Line Specificity: Confirm that the cell line you are using expresses the Calcium-Sensing Receptor (CaSR). The biological activity of this compound is dependent on the presence of this receptor.
-
Assay Conditions: The activity of this compound is dependent on the extracellular calcium concentration.[8] Ensure that your assay buffer or cell culture medium contains an appropriate physiological concentration of calcium for the CaSR to be responsive to the allosteric modulation by this compound.
-
Issue 3: Observed Cellular Toxicity
-
Problem: You are observing a high level of cell death or morphological changes in your cell cultures after treatment with this compound.
-
Possible Cause & Solution:
-
DMSO Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control (cell culture medium with the same final concentration of DMSO as your treatment groups) to differentiate between compound-specific toxicity and solvent-induced toxicity. Aim for a final DMSO concentration of less than 0.5%.
-
High Concentration of this compound: While this compound has a good safety profile in clinical settings, very high concentrations in vitro may induce cytotoxicity. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| (Rac)-Upacicalcet | DMSO | 100 mg/mL (284.28 mM)[7] | Ultrasonic assistance may be needed. Use fresh, anhydrous DMSO.[7] |
| This compound sodium | DMSO | Soluble[3] | Quantitative data not specified, but this is the recommended solvent for stock solutions. |
| Cinacalcet hydrochloride | DMSO | ~30 mg/mL[9] | A structurally different but functionally similar calcimimetic. |
| Cinacicalcet hydrochloride | Ethanol | ~30 mg/mL[9] | |
| Cinacicalcet hydrochloride | Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble (~0.3 mg/mL with 33% Ethanol)[9] | Illustrates the low aqueous solubility of calcimimetics. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution in DMSO
-
Materials:
-
This compound sodium (MW: 373.75 g/mol for the anhydrous sodium salt)[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of this compound sodium powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound sodium powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of this compound sodium.
-
Transfer the powder to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
-
Protocol 2: Performing a Cell-Based Assay with this compound
-
Materials:
-
10 mM this compound sodium stock solution in DMSO
-
Appropriate cell line expressing CaSR
-
Complete cell culture medium
-
Sterile microplates (e.g., 96-well plates)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed your cells in a microplate at the desired density and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound sodium stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the highest concentration of your working solution does not exceed 0.5%. For example, to achieve a final concentration of 10 µM this compound, you would dilute your 10 mM stock 1:1000 in culture medium (resulting in a final DMSO concentration of 0.1%).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period according to your experimental design.
-
-
Assay Readout: Proceed with your specific assay to measure the biological response (e.g., intracellular calcium flux, PTH secretion assay, MAPK activation via Western blot).
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound sodium | TargetMol [targetmol.com]
Upacicalcet in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term tolerability of Upacicalcet in animal studies. The following question-and-answer format addresses potential issues and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for this compound in short-term repeated-dose animal studies?
In 4-week repeated-dose toxicity studies, the NOAEL for this compound has been determined to be 10 mg/kg in rats and 3 mg/kg in dogs.[1] These values are critical for dose selection in subsequent long-term studies and for calculating safety margins for human exposure.
Q2: What are the primary considerations for designing long-term tolerability studies of this compound in animal models?
The primary challenge in designing long-term studies for calcimimetics like this compound is managing pharmacologically-induced hypocalcemia. This can lead to clinical signs that may confound the interpretation of other potential toxicities. Therefore, careful dose selection and robust monitoring of serum calcium levels are paramount. It is also important to select appropriate animal models that mimic the intended patient population, such as models of chronic kidney disease (CKD) with secondary hyperparathyroidism (SHPT).
Q3: Were there any significant effects on serum calcium and phosphorus levels in animal models of SHPT treated with this compound?
In a study using a rat model of adenine-induced SHPT, repeated administration of this compound effectively lowered serum intact parathyroid hormone (iPTH) levels without significantly affecting serum calcium and phosphorus levels.[2] This suggests a low risk of drug-induced hypocalcemia in this specific disease model, which is a favorable safety profile for a calcimimetic.[2]
Troubleshooting Guide
Issue: Observing significant decreases in body weight in animals during a long-term this compound study.
Possible Causes & Troubleshooting Steps:
-
Food Consumption: Reduced food intake can be a general sign of toxicity or may be related to the route of administration or formulation.
-
Action: Monitor food consumption daily. If a decrease is observed, consider if it is dose-dependent. Palatability of the diet (if the drug is administered in food) should be assessed.
-
-
Gastrointestinal Effects: While clinical studies with intravenous this compound have shown a low incidence of gastrointestinal side effects, this possibility should be considered in animal models, especially with oral administration if used.
-
Action: Perform regular clinical observations for signs of gastrointestinal distress (e.g., changes in feces, abdominal posture). At necropsy, carefully examine the gastrointestinal tract for any abnormalities.
-
-
Systemic Toxicity: Significant weight loss can be an indicator of systemic toxicity affecting major organs.
-
Action: Correlate body weight changes with clinical pathology parameters (e.g., liver enzymes, kidney function tests) and perform thorough histopathological examination of all major organs.
-
Issue: Difficulty in interpreting organ weight changes.
Possible Causes & Troubleshooting Steps:
-
Allometric Scaling: Organ weights are often correlated with body weight. A change in body weight can lead to a proportional change in organ weights, which may not be a direct toxic effect.
-
Action: Analyze organ weights relative to body weight (organ-to-body weight ratio) or brain weight (organ-to-brain weight ratio). Statistical methods like analysis of covariance (ANCOVA) can also be used to adjust for body weight changes.
-
-
Pharmacological Effect vs. Toxicity: Changes in the weight of endocrine organs, such as the parathyroid gland, may be a direct result of the pharmacological action of this compound rather than a toxic effect.
-
Action: In a study on a rat model of SHPT, the effect of this compound on parathyroid gland weight was evaluated as an efficacy endpoint.[2] Correlate any changes in endocrine organ weights with hormonal levels and histopathological findings to differentiate between pharmacology and toxicity.
-
Experimental Protocols
Adenine-Induced Secondary Hyperparathyroidism Rat Model
This model is utilized to evaluate the efficacy and safety of drugs targeting SHPT.
-
Induction: Male Sprague-Dawley rats are typically fed a diet containing adenine (e.g., 0.75% w/w) for a period of several weeks to induce chronic renal failure and subsequent SHPT.
-
Treatment: this compound is administered, for example, via intravenous injection at specified doses (e.g., 0.2 and 1 mg/kg).[2]
-
Monitoring:
-
Biochemical: Serum levels of iPTH, calcium, phosphorus, creatinine, and urea nitrogen are measured at regular intervals.[2]
-
Histopathology: At the end of the study, tissues such as the parathyroid glands, aorta, kidneys, and heart are collected for histopathological examination to assess for hyperplasia, ectopic calcification, and other pathological changes.[2]
-
Data Presentation
Table 1: Key Non-Clinical Safety Findings for this compound
| Parameter | Species | Study Duration | Dosage | Key Findings | Reference |
| NOAEL | Rat | 4 weeks | 10 mg/kg | No observed adverse effects at this dose. | [1] |
| NOAEL | Dog | 4 weeks | 3 mg/kg | No observed adverse effects at this dose. | [1] |
| Serum Minerals | Rat (SHPT model) | Repeated Admin. | 0.2 and 1 mg/kg | No significant changes in serum calcium and phosphorus. | [2] |
| Parathyroid Gland | Rat (SHPT model) | Repeated Admin. | 0.2 and 1 mg/kg | Inhibition of parathyroid hyperplasia. | [2] |
| Ectopic Calcification | Rat (SHPT model) | Repeated Admin. | 0.2 and 1 mg/kg | Suppression of ectopic calcification. | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). It enhances the sensitivity of the CaSR on parathyroid cells to extracellular calcium. This leads to a downstream signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).
References
Validation & Comparative
A Comparative Analysis of Upacicalcet and Cinacalcet: Mechanisms, Efficacy, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Upacicalcet and Cinacalcet, two calcimimetic agents used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). We will delve into their distinct mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key assays used in their evaluation.
Introduction: The Evolution of Calcimimetics
Secondary hyperparathyroidism is a common and serious complication of CKD, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications. Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR) on the parathyroid gland, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion.
Cinacalcet, the first-generation oral calcimimetic, has been a cornerstone of SHPT treatment. However, its use can be limited by gastrointestinal side effects. This compound is a novel, intravenously administered calcimimetic developed to offer an alternative treatment option with a potentially improved side-effect profile.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and Cinacalcet are positive allosteric modulators of the CaSR, a G-protein coupled receptor. However, they achieve this through distinct binding sites, a key differentiator in their pharmacological profiles.
Cinacalcet binds to a pocket within the seven-transmembrane domain of the CaSR.[1][2] This binding induces a conformational change that enhances the receptor's sensitivity to extracellular calcium.[3]
This compound , in contrast, targets the amino acid binding site in the extracellular Venus flytrap domain of the CaSR.[4] This novel mechanism of action may contribute to its different pharmacological properties and safety profile.[4]
The activation of the CaSR by either calcimimetic triggers downstream signaling cascades, primarily through Gq/11 and Gi/o pathways. This leads to an increase in intracellular calcium concentration and a decrease in cyclic AMP (cAMP) levels, ultimately inhibiting the synthesis and secretion of PTH.[2]
Comparative Performance Data
While direct head-to-head clinical trials comparing this compound and Cinacalcet are not yet widely published, we can summarize available data from individual clinical trials and preclinical comparative studies.
Efficacy
Both drugs have demonstrated efficacy in reducing PTH levels in patients with SHPT.
Table 1: Clinical Efficacy of this compound
| Parameter | Result | Study |
| Primary Efficacy Endpoint | 67% of patients on this compound achieved the target mean serum iPTH concentration (60–240 pg/mL) compared to 8% in the placebo group.[5] | Phase 3, Randomized, Placebo-Controlled Trial[5] |
| PTH Reduction | 81% of patients on this compound achieved a ≥30% reduction in mean serum iPTH from baseline, and 52% achieved a ≥50% reduction.[5] | Phase 3, Randomized, Placebo-Controlled Trial[5] |
Table 2: Clinical Efficacy of Cinacalcet
| Parameter | Result | Study |
| PTH Reduction | A significantly higher proportion of patients receiving Cinacalcet (30-180 mg/day) achieved a reduction in intact PTH levels to ≤250 pg/mL compared to placebo. | Phase III, Randomized, Double-Blind, Multicenter Trials |
| Serum Calcium and Phosphorus | Cinacalcet treatment simultaneously lowered serum calcium and phosphorus levels. | Phase III, Randomized, Double-Blind, Multicenter Trials |
Safety and Tolerability
A key area of differentiation between this compound and Cinacalcet is their side-effect profile, particularly concerning gastrointestinal events.
Table 3: Comparative Safety and Tolerability
| Adverse Event | This compound | Cinacalcet |
| Nausea and Vomiting | Incidence of upper gastrointestinal adverse events, such as nausea and vomiting, was similar between the this compound and placebo groups in a Phase 3 trial.[5] | Nausea and vomiting are common adverse drug reactions, experienced by up to one-third of patients.[6] |
| Hypocalcemia | Serum corrected calcium concentrations <7.5 mg/dl were observed in 2% of participants in the this compound group and no participants in the placebo group in a Phase 3 trial.[5] | Can cause hypocalcemia, requiring close monitoring of patients.[6] |
| Gastric Emptying (in rats) | Did not affect gastric emptying in normal rats at doses up to 300-fold higher than the dose affecting serum iPTH levels.[7] | Significantly slowed gastric emptying by approximately 50%.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the activity of this compound and Cinacalcet.
In Vitro CaSR Agonistic Activity Assay
This assay determines the potency and efficacy of compounds in activating the CaSR.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Compound Preparation: Serial dilutions of this compound and Cinacalcet are prepared in a buffer containing a fixed concentration of extracellular calcium (e.g., 1.0 mM).
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells, or cells are labeled with [³H]myo-inositol for inositol phosphate accumulation assays.
-
The prepared compound dilutions are added to the wells.
-
-
Signal Detection:
-
For intracellular calcium mobilization, fluorescence is measured kinetically using a fluorescence plate reader.
-
For inositol phosphate accumulation, the reaction is stopped, and the accumulated inositol monophosphate is quantified using scintillation counting.
-
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values (the concentration of compound that elicits 50% of the maximal response) are calculated to determine the potency of each compound.
In Vivo Gastric Emptying Study in Rats
This study assesses the potential gastrointestinal side effects of the compounds.
Protocol:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Test Meal: A non-nutrient, non-absorbable test meal containing a marker (e.g., phenol red) is prepared.
-
Drug Administration:
-
This compound is administered intravenously at various doses.
-
Cinacalcet is administered orally at various doses.
-
A control group receives the vehicle.
-
-
Test Meal Administration: At a specified time after drug administration, the test meal is given to the rats by gavage.
-
Measurement of Gastric Emptying: After a set period (e.g., 20 minutes), the rats are euthanized, and the stomachs are collected. The amount of the marker remaining in the stomach is quantified spectrophotometrically.
-
Data Analysis: Gastric emptying is calculated as the percentage of the test meal that has emptied from the stomach. The values for the drug-treated groups are compared to the vehicle control group.
Conclusion
This compound and Cinacalcet are both effective calcimimetics that reduce PTH levels in patients with secondary hyperparathyroidism. Their primary mechanistic difference lies in their binding sites on the calcium-sensing receptor, with this compound targeting the amino acid binding site and Cinacalcet binding to the transmembrane domain. This distinction may underpin the observed differences in their side-effect profiles. Preclinical data suggests that this compound may have a lower propensity for causing gastrointestinal side effects, such as delayed gastric emptying, compared to Cinacalcet. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these two agents in the management of secondary hyperparathyroidism.
References
- 1. Frontiers | Three Therapeutic Strategies: Cinacalcet, Paricalcitol or Both in Secondary Hyperparathyroidism Treatment in Hemodialysed Patients During 1-Year Observational Study—A Comparison [frontiersin.org]
- 2. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paricalcitol vs. cinacalcet for secondary hyperparathyroidism in chronic kidney disease: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paricalcitol vs. cinacalcet for secondary hyperparathyroidism in chronic kidney disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Paricalcitol versus Calcitriol + Cinacalcet for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease in China: A Cost-Effectiveness Analysis [frontiersin.org]
- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 7. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the effects of Upacicalcet on bone turnover markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Upacicalcet and other calcimimetic agents in their effects on bone turnover markers in patients with secondary hyperparathyroidism (SHPT), particularly those undergoing hemodialysis. The information is compiled from various clinical studies and presented to aid in research and drug development.
Mechanism of Action: A Shared Pathway
This compound, along with other calcimimetics like cinacalcet and etelcalcetide, functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid gland cells.[1][2] By binding to the transmembrane domain of the CaSR, these agents increase the receptor's sensitivity to extracellular calcium.[1][2] This heightened sensitivity leads to the activation of downstream signaling pathways that ultimately inhibit the synthesis and secretion of parathyroid hormone (PTH).[1][2]
The primary signaling cascades activated by the CaSR involve the Gq/11 and Gi/o G-protein pathways.[2] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] The culmination of these signaling events is a reduction in PTH secretion, which in turn affects bone metabolism.
Comparative Efficacy on Bone Turnover Markers
Clinical studies have demonstrated the efficacy of this compound and other calcimimetics in modulating bone turnover markers. The following tables summarize the quantitative data from various studies on the effects of this compound, Cinacalcet, and Etelcalcetide on key markers of bone formation and resorption.
Note: The data presented below is derived from separate clinical trials and is not from a head-to-head comparison of all three drugs in a single study. Therefore, direct comparisons should be made with caution, considering potential differences in study populations, design, and duration.
Table 1: Effect on Bone Formation Markers
| Drug | Bone Formation Marker | Study Population | Duration | Key Finding |
| This compound | Bone-Specific Alkaline Phosphatase (BAP) | Hemodialysis patients with SHPT | 24 weeks | Statistically significant decrease from baseline.[4] |
| Total Type 1 Procollagen-N-Propeptide (P1NP) | Hemodialysis patients with SHPT | 24 weeks | Statistically significant decrease from baseline. | |
| Cinacalcet | Bone-Specific Alkaline Phosphatase (BAP/BSAP) | Hemodialysis patients with SHPT | 1 year | Significant decrease from baseline.[5] |
| Total Type 1 Procollagen-N-Propeptide (P1NP) | Hemodialysis patients with SHPT | 6 months | Significant upregulation observed in treatment-responsive patients.[5] | |
| Etelcalcetide | Bone-Specific Alkaline Phosphatase (BAP/BSAP) | Hemodialysis patients with SHPT | 26 weeks | No significant effect observed in one study.[3] |
| Total Type 1 Procollagen-N-Propeptide (P1NP) | Not explicitly reported in the provided search results. |
Table 2: Effect on Bone Resorption Markers
| Drug | Bone Resorption Marker | Study Population | Duration | Key Finding |
| This compound | Tartrate-Resistant Acid Phosphatase-5b (TRACP-5b) | Hemodialysis patients with SHPT | 24 weeks | Statistically significant decrease from baseline.[4] |
| Cinacalcet | Tartrate-Resistant Acid Phosphatase-5b (TRACP-5b) | Hemodialysis patients with SHPT | 6 months | Significant downregulation observed in treatment-responsive patients.[5] |
| N-telopeptide (NTx) | Dialysis patients with SHPT | 1 year | Significant reduction from baseline.[5] | |
| Etelcalcetide | Tartrate-Resistant Acid Phosphatase-5b (TRACP-5b) | Hemodialysis patients with SHPT | 26 weeks | A trend towards a decrease was observed but did not reach statistical significance in one study.[3] |
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through enzyme-linked immunosorbent assays (ELISAs). The following provides a general overview of the methodologies used for the key bone turnover markers.
-
Bone-Specific Alkaline Phosphatase (BAP): Serum BAP levels are typically measured using a chemiluminescent enzyme immunoassay. Several commercial ELISA kits are available from manufacturers such as Assay Genie, ELK Biotechnology, and AffiGEN. The principle of these assays is generally a sandwich ELISA, where a capture antibody specific to BAP is coated on a microplate. The sample is added, followed by a detection antibody, and a substrate is used to generate a signal proportional to the BAP concentration.
-
Tartrate-Resistant Acid Phosphatase-5b (TRACP-5b): Serum TRACP-5b concentrations are commonly determined using a fragment-absorbed immunocapture enzymatic assay. Commercial ELISA kits for TRACP-5b are available from companies like Nittobo Medical, BioVendor, XpressBio, MyBioSource, and Biorbyt. These kits typically employ a sandwich ELISA format.
-
Total Type 1 Procollagen-N-Propeptide (P1NP): The measurement of serum P1NP is often performed using an electrochemiluminescence immunoassay or a sandwich ELISA. Commercially available ELISA kits are provided by manufacturers such as Roche Diagnostics, Elabscience, Invitrogen, Novus Biologicals, and Cusabio. These assays utilize a pair of antibodies that bind to the P1NP molecule, and the resulting signal is proportional to the concentration of P1NP in the sample.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of calcimimetics and a general experimental workflow for assessing their effects on bone turnover markers.
References
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TRACP-5b(Tartrate Resistant Acid Phosphatase 5b) ELISA Kit [elkbiotech.com]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Upacicalcet's PTH-Lowering Effects in Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals: An objective cross-validation of Upacicalcet against other calcimimetics for the treatment of secondary hyperparathyroidism (SHPT) in hemodialysis patients.
Secondary hyperparathyroidism (SHPT), a common complication in patients with end-stage kidney disease, is characterized by elevated parathyroid hormone (PTH) levels, leading to mineral and bone disorders. Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR) on the parathyroid gland, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion. This guide provides a detailed comparison of this compound, a novel injectable calcimimetic, with established alternatives, primarily the oral calcimimetic Cinacalcet and the injectable calcimimetic Etelcalcetide.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
This compound, like other calcimimetics, functions as a positive allosteric modulator of the CaSR in the parathyroid gland.[1][2] By binding to the CaSR, it enhances the receptor's sensitivity to circulating calcium.[1] This heightened sensitivity tricks the parathyroid gland into perceiving higher calcium levels than are actually present, leading to a significant suppression of PTH synthesis and secretion.[1][2] This action helps to control SHPT and its associated complications.[1] Notably, studies suggest this compound targets the amino acid binding site of the CaSR, which may differ from other calcimimetics and could influence its efficacy and safety profile.[3][4][5]
Comparative Efficacy in PTH Reduction
Direct head-to-head randomized controlled trials comparing this compound with other calcimimetics are not yet available. Therefore, this comparison is based on data from individual placebo-controlled trials and trials comparing other calcimimetics.
Table 1: Comparison of Efficacy in Lowering Intact PTH (iPTH)
| Efficacy Endpoint | This compound (vs. Placebo)[6] | Etelcalcetide (vs. Cinacalcet) | Cinacalcet (vs. Placebo) |
| Primary Outcome | 67% of patients achieved mean iPTH of 60-240 pg/mL (vs. 8% for placebo). | 68.2% of patients achieved >30% iPTH reduction (vs. 57.7% for cinacalcet). | 43% of patients achieved iPTH ≤250 pg/mL (vs. 5% for placebo). |
| ≥30% iPTH Reduction | 81% of patients (vs. 8% for placebo). | Non-inferior to cinacalcet, with a trend towards superiority. | ~60% of patients in some trials. |
| ≥50% iPTH Reduction | 52% of patients (vs. 4% for placebo). | 52.4% of patients (vs. 40.2% for cinacalcet). | Not consistently reported as a primary endpoint. |
| Mean iPTH Reduction | Not reported as mean percentage. | Mean PTH levels declined by 40% over one year in a real-world study. | Mean iPTH values decreased by 43% (vs. 9% increase for placebo). |
Note: Trial designs, patient populations, and baseline PTH levels may vary, affecting direct comparability.
Comparative Safety and Tolerability Profile
The safety profile, particularly concerning gastrointestinal adverse events and hypocalcemia, is a critical differentiator among calcimimetics.
Table 2: Comparison of Key Safety Outcomes
| Adverse Event Profile | This compound (vs. Placebo)[6] | Etelcalcetide (vs. Cinacalcet) | Cinacalcet (vs. Placebo) |
| Nausea | Similar incidence to placebo (this compound: 85% total AEs, Placebo: 72%).[6] | 18.3% (vs. 22.6% for cinacalcet). | A common side effect, leading to low adherence. |
| Vomiting | Similar incidence to placebo.[6] | 13.3% (vs. 13.8% for cinacalcet). | A common side effect. |
| Hypocalcemia (<7.5 mg/dL) | 2% of patients (vs. 0% for placebo).[6] | Suggested to pose the highest risk among calcimimetics. | A known risk, requires calcium monitoring. |
This compound appears to have a favorable gastrointestinal side effect profile compared to oral Cinacalcet. While Etelcalcetide, an injectable, was developed to improve adherence, it did not significantly reduce gastrointestinal events compared to Cinacalcet and may pose a higher risk of hypocalcemia.
Experimental Protocols
Understanding the methodologies of the key clinical trials is essential for interpreting the comparative data.
This compound: Phase 3 Placebo-Controlled Trial (NCT03801980)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan.[6]
-
Patient Population: 153 hemodialysis patients with SHPT, defined as serum intact PTH (iPTH) >240 pg/mL and corrected calcium ≥8.4 mg/dL.[6]
-
Intervention: Patients were randomized (2:1) to receive intravenous this compound or placebo three times a week after each hemodialysis session for 24 weeks.[6]
-
Dosing: The initial dose of this compound was 25 or 50 µg, titrated up to a maximum of 300 µg based on iPTH and calcium levels.
-
Primary Outcome: The percentage of patients achieving the target mean serum iPTH concentration (60–240 pg/mL) during the evaluation period of weeks 22-24.[6]
-
Secondary Outcomes: Percentage of patients achieving ≥30% and ≥50% reduction in iPTH from baseline, and changes in bone metabolism markers.
Etelcalcetide vs. Cinacalcet Head-to-Head Trial
-
Study Design: A randomized, active-controlled trial comparing intravenous etelcalcetide with oral cinacalcet.
-
Patient Population: 683 adult hemodialysis patients with PTH levels higher than 500 pg/mL.
-
Intervention: Patients were randomized to receive either IV etelcalcetide three times weekly with dialysis or daily oral cinacalcet for 26 weeks.
-
Primary Outcome: To demonstrate the noninferiority of etelcalcetide to cinacalcet in achieving a >30% reduction from baseline in mean predialysis PTH concentrations during weeks 20-27.
-
Secondary Outcomes: Included superiority in achieving >30% and >50% PTH reduction.
Conclusion
This compound has demonstrated significant efficacy in lowering PTH levels in hemodialysis patients with SHPT, achieving target iPTH levels in a substantial proportion of patients in its phase 3 trial.[6] Its key advantages appear to be its intravenous route of administration, ensuring adherence, and a potentially more favorable gastrointestinal safety profile compared to oral cinacalcet.
While direct comparative trials are lacking, data from separate studies suggest that the PTH-lowering effect of this compound is robust. A study on switching patients from etelcalcetide to this compound suggests this compound may be less likely to cause hypocalcemia. The choice between this compound and other calcimimetics will likely depend on a comprehensive evaluation of individual patient characteristics, including PTH severity, serum calcium levels, history of gastrointestinal issues, and medication adherence. Further head-to-head trials and network meta-analyses that include this compound are needed to definitively establish its comparative effectiveness and safety.
References
- 1. The effects of switching from etelcalcetide to this compound in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paricalcitol vs. cinacalcet for secondary hyperparathyroidism in chronic kidney disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effectiveness of Calcimimetic Agents for Secondary Hyperparathyroidism in Adults: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Upacicalcet in Combination with Vitamin D Receptor Activators: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Upacicalcet, a novel calcimimetic, when used in combination with vitamin D receptor activators (VDRAs) for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).
This compound is a second-generation, intravenous calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2][3] This modulation increases the receptor's sensitivity to extracellular calcium, leading to a reduction in the synthesis and secretion of parathyroid hormone (PTH).[1][4][5] VDRAs, on the other hand, directly suppress PTH gene expression. The combination of this compound and VDRAs presents a dual-pronged approach to managing SHPT, a common and serious complication of CKD characterized by elevated PTH levels and mineral and bone disorders.
Mechanism of Action: A Synergistic Approach
The signaling pathways of this compound and VDRAs are distinct yet complementary. This compound enhances the inhibitory effect of extracellular calcium on PTH secretion, while VDRAs directly suppress PTH production at the genetic level.
Caption: Signaling pathways of this compound and VDRAs in the parathyroid gland.
Comparative Efficacy: Clinical Trial Data
Clinical studies have demonstrated the efficacy of this compound in reducing PTH levels, both as a monotherapy and in combination with VDRAs. The following tables summarize key quantitative data from these trials.
Table 1: Efficacy of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism (Phase 3, 52-Week Study)
| Parameter | Baseline (Mean) | Week 52 (Mean) | Percentage of Patients Achieving Target iPTH (60–240 pg/mL) |
| Intact PTH (iPTH) (pg/mL) | >240 | - | 94.2% |
| Corrected Calcium (cCa) (mg/dL) | ≥8.4 | Well-controlled | - |
| Phosphorus (P) (mg/dL) | - | Improved control | - |
Data from a long-term, open-label study in 157 Japanese hemodialysis patients. A majority of patients (86.0% at baseline to 92.8% at week 52) were also receiving VDRAs.[6][7]
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for interpreting the results.
Phase 3, Multicenter, Open-Label, 52-Week Study of this compound
-
Objective: To assess the long-term efficacy and safety of this compound in hemodialysis patients with SHPT.
-
Patient Population: 157 Japanese hemodialysis patients with serum intact parathyroid hormone (iPTH) levels >240 pg/mL and corrected calcium (cCa) levels ≥8.4 mg/dL.[6][7]
-
Treatment Regimen: this compound administered intravenously after each dialysis session for 52 weeks. The dose was adjusted within a range of 25–300 µg based on iPTH and serum calcium levels.[6][8] Concomitant use of VDRAs was permitted and prevalent among the study population.
-
Primary Efficacy Endpoint: The percentage of patients achieving the target iPTH level (60–240 pg/mL) at week 52.[6]
-
Key Pharmacodynamic Parameters Measured: Serum iPTH, serum corrected calcium (cCa), and phosphorus (P) levels.[9]
Caption: Generalized workflow of a Phase 3 clinical trial for this compound.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[5] Common side effects associated with calcimimetics include nausea, vomiting, and hypocalcemia.[5] However, studies on this compound suggest a lower risk of hypocalcemia and gastrointestinal complications compared to other calcimimetics.[3][6]
In a 52-week study, no symptomatic hypocalcemia or corrected calcium levels below 7.5 mg/dL were reported, even with a negligible increase in the use of concomitant VDRAs and calcium carbonate.[6][7] This favorable safety profile is a key consideration in its clinical application, particularly in a patient population prone to mineral imbalances.
Comparison with Other Calcimimetics
This compound offers potential advantages over other available calcimimetics, such as cinacalcet (oral) and etelcalcetide (intravenous).
Table 2: Comparison of this compound with Other Calcimimetics
| Feature | This compound | Cinacalcet | Etelcalcetide |
| Administration | Intravenous | Oral | Intravenous |
| Mechanism | Positive allosteric modulator of CaSR | Positive allosteric modulator of CaSR | Agonist of CaSR |
| Gastrointestinal Side Effects | Low incidence reported[6] | Higher incidence of nausea and vomiting[9] | - |
| Risk of Hypocalcemia | Lower risk; activates CaSR in a calcium-dependent manner[3][10] | Present | Higher risk; has agonistic activity even in the absence of physiological calcium levels[3][11] |
| Metabolism | Primarily removed by dialysis[10] | Metabolized by CYP enzymes (CYP3A4, CYP2D6, CYP1A2)[6] | - |
A study comparing the switch from etelcalcetide to this compound in hemodialysis patients noted a significant decrease in serum phosphorus levels, although this was also associated with a reduction in the dose of maxacalcitol (a VDRA).[10] This suggests that the combination of this compound and adjusted VDRA doses can be effectively managed to control mineral metabolism.[10]
Future Directions and Ongoing Research
An ongoing multicenter, open-label, randomized, controlled trial is comparing the efficacy and safety of early intervention with this compound plus a low-dose VDRA versus conventional therapy with a VDRA alone in preventing coronary artery calcification in hemodialysis patients.[12][13] The results of this study will provide further insights into the potential cardiovascular benefits of this combination therapy.
Conclusion
This compound, when used in combination with VDRAs, offers an effective and well-tolerated treatment option for secondary hyperparathyroidism in patients undergoing hemodialysis. Its unique pharmacological profile, characterized by a lower risk of hypocalcemia and gastrointestinal side effects compared to other calcimimetics, makes it a valuable addition to the therapeutic armamentarium. The synergistic mechanism of action with VDRAs allows for a comprehensive approach to managing PTH levels and mineral metabolism in this complex patient population. Further research will continue to elucidate the long-term benefits of this combination therapy, particularly in relation to cardiovascular outcomes.
References
- 1. Facebook [cancer.gov]
- 2. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound sodium hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 6. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of switching from etelcalcetide to this compound in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Multicentre, open-label, randomised, controlled trial to compare early intervention with calcimimetics and conventional therapy in preventing coronary artery calcification in patients with secondary hyperparathyroidism (UPCOMING): a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicentre, open-label, randomised, controlled trial to compare early intervention with calcimimetics and conventional therapy in preventing coronary artery calcification in patients with secondary hyperparathyroidism (UPCOMING): a study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Switching from Etelcalcetide to Upacicalcet for Secondary Hyperparathyroidism in Hemodialysis Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the effects of switching maintenance hemodialysis patients with secondary hyperparathyroidism (SHPT) from etelcalcetide to upacicalcet. It synthesizes findings from key clinical studies, detailing the experimental protocols, comparative efficacy and safety data, and the underlying pharmacological mechanisms of these two intravenous calcimimetics.
Executive Summary
Recent clinical evidence suggests that switching patients from etelcalcetide to this compound is a viable and generally safe therapeutic strategy. The primary outcomes observed in retrospective studies include a potential for improved phosphorus control and a different safety profile, particularly concerning hypocalcemia. While both drugs effectively lower parathyroid hormone (PTH) levels by modulating the calcium-sensing receptor (CaSR), they do so via distinct binding sites, leading to different pharmacological properties. This guide presents the available data in a structured format to aid in the scientific evaluation of these two therapies.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the quantitative data from retrospective studies evaluating the switch from etelcalcetide to this compound.
Table 1: Key Study Demographics and Design
| Characteristic | Sato E, et al. (2025)[1][2] | Yoshida M, et al. (2023)[3] |
| Study Design | Single-center retrospective study | Retrospective evaluation |
| Number of Patients | 37 | 90 |
| Follow-up Duration | 6 months | 48 weeks |
| Patient Population | Maintenance hemodialysis patients with SHPT | Maintenance hemodialysis patients with SHPT |
Table 2: Comparative Efficacy Data Following the Switch from Etelcalcetide to this compound
| Parameter | Baseline (on Etelcalcetide) | 3 Months Post-Switch (on this compound) | 6 Months Post-Switch (on this compound) | 48 Weeks Post-Switch (on this compound) |
| Corrected Calcium (mg/dL) | 8.9 ± 0.6[1][2] | 9.1 ± 0.7 (p=0.104)[1][2] | 9.0 ± 0.6 (p=0.197)[1][2] | Transient increase in high-dose etelcalcetide groups, then returned to pre-switch levels[3] |
| Phosphorus (mg/dL) | 6.3 ± 1.5[1][2] | 5.8 ± 1.5 (p=0.069)[1][2] | 5.9 ± 1.9 (p=0.039)[1][2] | Not specified |
| Intact PTH (pg/mL) | 153.8 ± 100.3[1][2] | 176.4 ± 124.6 (p=0.337)[1][2] | 206.5 ± 168.7 (p=0.017)[1][2] | Transient increase in high-dose etelcalcetide groups, then returned to pre-switch levels. Target achievement rates were high across all dose groups[3] |
Table 3: Dosing Information from a Key Switching Study
| Medication | Dosing Details |
| Etelcalcetide (pre-switch) | Mean dose: 7.5 ± 0.8 mg/week[1] |
| This compound (initial post-switch) | 75.7 ± 6.8 µ g/week [1] |
| This compound (at 6 months) | 96.3 ± 14.2 µ g/week [1] |
Experimental Protocols
Sato E, et al. (2025) Retrospective Study[1][2]
-
Study Design: A single-center retrospective study in Japan.
-
Patient Population: 37 maintenance hemodialysis patients with secondary hyperparathyroidism who were switched from etelcalcetide to this compound.
-
Data Collection: Serum levels of corrected calcium, phosphorus, and intact parathyroid hormone (iPTH) were assessed at baseline (while on etelcalcetide) and at 3 and 6 months after switching to this compound. Data on the dosage of maxacalcitol was also collected.
-
Biochemical Measurements: Blood samples were collected before a dialysis session. The specific assays used for measuring iPTH, calcium, and phosphorus were not detailed in the available text. Corrected calcium was calculated based on serum albumin levels.
-
Statistical Analysis: A paired t-test or Wilcoxon signed-rank test was likely used to compare the means of the biochemical parameters before and after the switch. A p-value of <0.05 was considered statistically significant. Multiple regression analysis was performed to identify factors related to the change in iPTH levels.
Yoshida M, et al. (2023) Retrospective Evaluation[3]
-
Study Design: A retrospective evaluation of hemodialysis patients.
-
Patient Population: 90 maintenance hemodialysis patients (65 males, 25 females) with secondary hyperparathyroidism who were switched from etelcalcetide to this compound. Patients were stratified into four groups based on their pre-switch etelcalcetide dose: low (2.5 mg), medium (5 mg), high (7.5-10 mg), and very-high (15 mg).
-
Intervention: All patients were started on this compound at a dose of 25 μg. The dose was subsequently adjusted to maintain whole-PTH levels within the target range of 35-150 pg/mL.
-
Data Collection: Whole-PTH, phosphate, and corrected calcium levels were measured every 4 weeks for 48 weeks.
-
Key Outcome: The study noted transient increases in whole-PTH and corrected calcium levels in the high and very-high etelcalcetide dose groups after the switch, which subsequently returned to pre-switch levels with this compound dose titration. No adverse events such as hypocalcemia were observed.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of Etelcalcetide and this compound on the CaSR.
Caption: General experimental workflow for the retrospective studies.
Discussion of Findings
The decision to switch a patient from etelcalcetide to this compound involves considering several factors, including the patient's specific mineral and bone disease parameters and tolerance to therapy.
Efficacy: Both etelcalcetide and this compound are effective in reducing PTH levels. However, the switch to this compound may lead to a slight, though statistically significant, increase in iPTH levels at 6 months, as observed in the Sato et al. study[1][2]. This may necessitate dose adjustments of this compound to maintain PTH within the target range. A notable finding from the same study is the significant decrease in serum phosphorus levels at 6 months post-switch, suggesting a potential benefit of this compound in managing hyperphosphatemia[1][2]. Serum calcium levels remained largely stable after the switch in the reviewed studies.
Safety and Tolerability: The Yoshida et al. study reported no instances of hypocalcemia after switching to this compound, even in patients who were on high doses of etelcalcetide[3]. This aligns with preclinical data suggesting that this compound's agonistic activity on the CaSR is more dependent on extracellular calcium concentration compared to etelcalcetide, which may translate to a lower risk of inducing hypocalcemia[4].
Mechanism of Action: Both drugs are positive allosteric modulators of the CaSR. However, etelcalcetide, a peptide agonist, is thought to bind to the extracellular domain of the CaSR. In contrast, this compound, a non-peptide small molecule, acts on the amino acid binding site within the transmembrane domain of the receptor. This difference in binding sites may account for the observed variations in their pharmacodynamic profiles.
References
- 1. The effects of switching from etelcalcetide to this compound in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of switching from etelcalcetide to this compound in hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of switching from etelcalcetide to this compound in maintenance hemodialysis patients receiving treatment for secondary hyperparathyroidism [jstage.jst.go.jp]
- 4. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Upacicalcet's Binding Affinity to Calcium-Sensing Receptor (CaSR) Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Upacicalcet to various mutants of the Calcium-Sensing Receptor (CaSR). This compound is a novel calcimimetic agent that acts as a positive allosteric modulator of the CaSR, offering a distinct mechanism of action for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3] A key differentiator for this compound is its binding to the amino acid binding site of the CaSR, a site distinct from that of conventional calcimimetics like cinacalcet.[1][2] This unique binding mode suggests its potential efficacy in patients who may not be responsive to other calcimimetic therapies.[1][2]
Quantitative Analysis of this compound Binding to CaSR Mutants
The following table summarizes the binding affinity and functional activity of this compound on wild-type (WT) and various mutant CaSRs, as determined by in vitro studies. The data is primarily derived from research conducted in HEK-293T cells expressing the respective CaSR constructs.
| CaSR Construct | Amino Acid Change | Location/Function | This compound Binding (Relative to WT) | This compound Agonistic Activity (EC50) | Reference |
| Wild-Type (WT) | - | Normal Receptor | 100% | Data not available | Sato et al., 2022 |
| R66C | Arginine to Cysteine | Extracellular Domain | Significantly Reduced | Data not available | Sato et al., 2022 |
| S143G | Serine to Glycine | Extracellular Domain | Significantly Reduced | Data not available | Sato et al., 2022 |
| S169T | Serine to Threonine | Extracellular Domain | Significantly Reduced | Data not available | Sato et al., 2022 |
| A843E | Alanine to Glutamate | Transmembrane Domain | No Significant Change | Data not available | Sato et al., 2022 |
| F881L | Phenylalanine to Leucine | Transmembrane Domain | No Significant Change | Data not available | Sato et al., 2022 |
| R990G | Arginine to Glycine | Intracellular Domain | No Significant Change | Data not available | Sato et al., 2022 |
Note: Specific EC50 values for this compound on these mutants were not explicitly provided in the referenced abstracts. The table reflects the reported relative binding from competition assays.
Comparison with Other Calcimimetics
While direct head-to-head studies comparing the binding affinities of this compound, Cinacalcet, and Etelcalcetide on a wide range of CaSR mutants are limited in the public domain, the distinct binding site of this compound provides a clear point of differentiation.
-
Cinacalcet and Etelcalcetide are known to bind within the transmembrane domain of the CaSR.
-
This compound binds to the amino acid binding site in the extracellular Venus flytrap module.[1][2]
This difference in binding sites may lead to varied efficacy and safety profiles, particularly in patients with CaSR mutations. For instance, mutations in the transmembrane domain might impact the binding of Cinacalcet and Etelcalcetide more significantly than that of this compound, and vice versa. A study on the inactivating CaSR mutation I554N, associated with Familial Hypocalciuric Hypercalcemia (FHH), demonstrated that the calcimimetic NPS R-568 (structurally related to Cinacalcet) could correct the dysfunction of this mutant.[4] While specific data for this compound on this mutant is not available, its different binding site suggests a potentially different response.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of this compound on CaSR mutants.
Radioligand Binding Assay
This assay is used to determine the direct binding affinity of a compound to its receptor.
Objective: To measure the specific binding of [³H]-Upacicalcet to membranes from HEK-293T cells expressing either wild-type or mutant CaSR.
Materials:
-
HEK-293T cells transiently expressing WT or mutant CaSR
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1.5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
[³H]-Upacicalcet (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK-293T cells expressing the CaSR construct of interest.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein) to each well.
-
For total binding, add a known concentration of [³H]-Upacicalcet.
-
For non-specific binding, add an excess of unlabeled this compound along with [³H]-Upacicalcet.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding experiments with increasing concentrations of [³H]-Upacicalcet to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
-
Perform competition binding experiments with a fixed concentration of [³H]-Upacicalcet and increasing concentrations of unlabeled this compound to determine the inhibitory constant (Ki).
-
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This functional assay measures the activation of the Gq signaling pathway downstream of CaSR activation.
Objective: To quantify the production of inositol monophosphate (IP1) in response to this compound in HEK-293T cells expressing WT or mutant CaSR.
Materials:
-
HEK-293T cells expressing WT or mutant CaSR
-
Cell culture medium
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
This compound at various concentrations
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed HEK-293T cells expressing the CaSR construct of interest into a 96-well or 384-well plate and culture overnight.
-
-
Cell Stimulation:
-
Remove the culture medium and add stimulation buffer containing various concentrations of this compound.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody from the HTRF kit to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the curve.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
CaSR Signaling Pathway Activated by this compound.
Experimental Workflow for Assessing this compound's Affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Calcimimetics: Cinacalcet, Etelcalcetide, and Evocalcet
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profiles of currently available calcimimetic agents used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). We will delve into the key differences in their adverse event profiles, supported by quantitative data from head-to-head clinical trials and other relevant studies. This guide also outlines the underlying mechanism of action and typical experimental designs used to evaluate these drugs.
Introduction to Calcimimetics
Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR) on the parathyroid gland, mimicking the effect of extracellular calcium.[1][2][3] This action increases the sensitivity of the CaSR to circulating calcium levels, leading to a reduction in the synthesis and secretion of parathyroid hormone (PTH).[2][3] The first-generation oral calcimimetic, cinacalcet, was followed by the second-generation intravenous agent, etelcalcetide, and a newer oral agent, evocalcet. While effective in controlling SHPT, their safety profiles, particularly concerning gastrointestinal side effects and hypocalcemia, are critical considerations in clinical practice and for ongoing drug development.
Comparative Safety Profiles
The most commonly reported adverse events associated with calcimimetic therapy are gastrointestinal intolerance (nausea and vomiting) and hypocalcemia.[3][4] The incidence and severity of these events can differ between agents, influencing patient adherence and treatment success.
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of key adverse events reported in comparative studies of cinacalcet, etelcalcetide, and evocalcet.
Table 1: Comparison of Common Adverse Events: Etelcalcetide vs. Cinacalcet
| Adverse Event | Etelcalcetide (%) | Cinacalcet (%) | Study Reference |
| Hypocalcemia | 68.9 | 59.8 | Block et al. (2017)[5][6] |
| Nausea | Not significantly different | Not significantly different | Block et al. (2017)[5] |
| Vomiting | Not significantly different | Not significantly different | Block et al. (2017)[5] |
| Heart Failure Episodes | Numerically higher | Lower | Block et al. (2017)[5] |
Table 2: Comparison of Gastrointestinal Adverse Events: Evocalcet vs. Cinacalcet
| Adverse Event | Evocalcet (%) | Cinacalcet (%) | Study Reference |
| Gastrointestinal AEs (Overall) | 33.5 | 50.5 | Unnamed large RCT in East Asian patients[7] |
| Upper Gastrointestinal AEs | No events reported up to 12 mg | - | Akizawa et al. (Phase I study)[8] |
Key Safety Findings:
-
Hypocalcemia: Etelcalcetide is associated with a higher incidence of hypocalcemia compared to cinacalcet.[5][6][9][10] This is a direct consequence of its potent PTH-lowering effect.[10] Nonclinical studies with etelcalcetide also identified hypocalcemia and related effects like tremoring and convulsions as primary adverse effects.[11]
-
Gastrointestinal Events: Cinacalcet is well-known for causing nausea and vomiting, which can limit patient adherence.[6][7] Etelcalcetide, despite being administered intravenously to bypass initial gastrointestinal exposure, also appears to cause gastrointestinal intolerance.[12] Evocalcet, a newer oral agent, has been developed with the aim of reducing these gastrointestinal side effects and has shown a significantly lower incidence of such events compared to cinacalcet in some studies.[7]
-
Cardiovascular Safety: While a numerically higher number of heart failure episodes were observed with etelcalcetide in one major trial, the overall event rates were low and similar to those seen in the EVOLVE trial for cinacalcet.[5] The EVOLVE trial itself showed that cinacalcet had little to no effect on all-cause mortality but suggested a potential benefit in reducing the risk of death or cardiovascular outcomes in certain patient subgroups.[5] For etelcalcetide, nonclinical cardiovascular safety evaluations showed an anticipated prolongation of the corrected QT interval related to reductions in serum calcium.[11]
-
Other Adverse Events: A pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) for etelcalcetide identified hypocalcemia, gastrointestinal discomfort, and cardiovascular complications as the most frequently reported events.[10][13] This analysis also pointed to newly identified safety signals such as sepsis, aspiration pneumonia, cerebral hemorrhage, and bile duct stones.[10]
Mechanism of Action and Signaling Pathway
Calcimimetics exert their effects by targeting the CaSR, a G-protein coupled receptor (GPCR). The diagram below illustrates the signaling pathway.
Figure 1: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by calcium and calcimimetics.
As shown in Figure 1, both extracellular calcium and calcimimetics bind to the CaSR.[1][14] Calcimimetics are allosteric modulators, meaning they bind to a site on the receptor distinct from the calcium-binding site, thereby increasing the receptor's sensitivity to calcium.[1][3][15] This enhanced activation of the CaSR triggers downstream signaling through G-proteins (Gαq/11), leading to the activation of phospholipase C (PLC).[14] PLC, in turn, generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium concentration and activation of protein kinase C (PKC), both of which inhibit the secretion of PTH from the parathyroid gland.[14]
Experimental Protocols for Safety and Efficacy Assessment
The safety and efficacy of different calcimimetics are typically evaluated in randomized, double-blind, active-controlled clinical trials. Below is a representative experimental protocol based on studies comparing etelcalcetide and cinacalcet.
Representative Experimental Protocol
Objective: To compare the safety and efficacy of etelcalcetide with cinacalcet in hemodialysis patients with SHPT.
Study Design: A multicenter, randomized, double-blind, double-dummy, active-controlled trial.[6][16]
Patient Population:
-
Adult patients (≥18 years) with end-stage renal disease receiving hemodialysis three times a week.
-
Documented SHPT with serum PTH levels above a specified threshold (e.g., >500 pg/mL).[6][16]
-
Stable on a prescribed dialysis regimen.
-
Exclusion criteria often include recent parathyroidectomy, active malignancy, and severe hyper- or hypocalcemia at baseline.
Intervention:
-
Etelcalcetide Group: Receive intravenous etelcalcetide three times per week at the end of each hemodialysis session, plus a daily oral placebo.[6][16]
-
Cinacalcet Group: Receive a daily oral dose of cinacalcet, plus an intravenous placebo three times per week at the end of each hemodialysis session.[6][16]
-
Doses of the study drug are titrated based on PTH and serum calcium levels according to a predefined algorithm.
Duration: Typically 26 weeks of treatment.[6][16]
Primary and Secondary Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients achieving a >30% reduction from baseline in mean predialysis PTH concentrations during a specified assessment phase (e.g., weeks 20-27).[6][16]
-
Secondary Efficacy Endpoints: Proportion of patients achieving >50% reduction in PTH.[6][16]
-
Safety Endpoints: Incidence of adverse events, particularly hypocalcemia (defined as serum calcium below a certain level), nausea, and vomiting.[6][16] Laboratory parameters (serum calcium, phosphorus) and vital signs are monitored throughout the study.
The workflow for such a trial is illustrated in the diagram below.
Figure 2: A typical experimental workflow for a head-to-head clinical trial of calcimimetics.
Conclusion
The development of calcimimetics has significantly advanced the management of SHPT. However, their use is associated with specific safety considerations that differ between agents. Etelcalcetide has demonstrated superior efficacy in lowering PTH compared to cinacalcet, but this comes at the cost of a higher incidence of hypocalcemia.[5][6][9] The newer oral agent, evocalcet, shows promise with a potentially improved gastrointestinal safety profile compared to cinacalcet.[7]
For researchers and drug development professionals, understanding these nuanced differences in safety profiles is crucial for designing future clinical trials, developing novel calcimimetics with improved tolerability, and optimizing therapeutic strategies for patients with SHPT. The choice of a calcimimetic in a clinical setting will likely continue to be guided by a balance between efficacy and the individual patient's risk for specific adverse events.
References
- 1. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcimimetic - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Old and new calcimimetics for treatment of secondary hyperparathyroidism: impact on biochemical and relevant clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Evocalcet (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent Evocalcet in Healthy Japanese Subjects: First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness of Calcimimetic Agents for Secondary Hyperparathyroidism in Adults: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonclinical Safety Profile of Etelcalcetide, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The calcium-sensing receptor and calcimimetics in blood pressure modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. [PDF] Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
Upacicalcet Demonstrates Potential in Mitigating Vascular Calcification In Vivo
For Immediate Release
[City, State] – December 7, 2025 – New research on the novel calcimimetic, Upacicalcet, reveals its potential to suppress vascular calcification in preclinical in vivo models of chronic kidney disease (CKD). These findings offer a promising avenue for therapeutic intervention in a condition that significantly increases cardiovascular morbidity and mortality in CKD patients. This guide provides a comprehensive comparison of this compound with other treatment alternatives, supported by available experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of Calcimimetics on Vascular Calcification
While direct comparative in vivo studies on vascular calcification between this compound and other calcimimetics are not yet widely published, existing data from independent studies using similar animal models allow for an indirect comparison. The following table summarizes the reported effects of this compound, Cinacalcet, and Etelcalcetide on aortic calcification in rodent models of CKD.
Note: The quantitative data for this compound's effect on the percentage of calcified area from von Kossa staining is not available in the cited abstract. Access to the full publication is required for a complete quantitative comparison.
| Treatment | Animal Model | Dosage | Effect on Aortic Calcium Content | Effect on von Kossa Staining | Reference |
| This compound | Adenine-induced CKD rats | 0.2 mg/kg and 1 mg/kg | Suppressed ectopic calcification (quantitative data not available in abstract) | Suppressed positive von Kossa staining (quantitative data not available in abstract) | [1] |
| Cinacalcet | 5/6 nephrectomy rats on a high-phosphate diet | 10 mg/kg/day (oral) | Significantly suppressed the increase in aortic calcium content | - | [2] |
| Etelcalcetide | Adenine-induced CKD rats | 2.5 mg/kg, 3 times/week (IV) | Significantly lower aortic calcium content compared to vehicle-treated uremic rats | Corroborated findings of a lack of histologic aortic mineralization | [3] |
Detailed Experimental Protocols
A standardized approach to inducing vascular calcification in preclinical models is crucial for the evaluation of novel therapeutics. The adenine-induced CKD model in rats is a widely used and relevant model.
Adenine-Induced Chronic Kidney Disease and Vascular Calcification Rat Model
This protocol is based on methodologies described in the literature for inducing secondary hyperparathyroidism and vascular calcification.[1][3]
Objective: To induce chronic kidney disease, secondary hyperparathyroidism, and subsequent vascular calcification in rats.
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
Materials:
-
Adenine (0.75% w/w mixed in standard rodent chow)
-
Standard rodent chow (control group)
-
Metabolic cages for urine and feces collection (optional, for detailed renal function analysis)
Procedure:
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the study with free access to standard chow and water.
-
Induction Phase:
-
The experimental group is fed a diet containing 0.75% adenine for a period of 4 weeks to induce chronic renal failure and secondary hyperparathyroidism.
-
The control group continues to receive a standard diet.
-
-
Treatment Phase:
-
Following the induction phase, animals are treated with this compound, a comparator agent, or a vehicle control. For instance, this compound has been administered intravenously.
-
-
Endpoint Analysis:
-
Blood Chemistry: Serum levels of creatinine, blood urea nitrogen (BUN), calcium, phosphorus, and intact parathyroid hormone (iPTH) are measured to confirm renal failure and hyperparathyroidism.[1]
-
Vascular Calcification Assessment:
-
Aortic Calcium Content: The thoracic aorta is harvested, cleaned of adherent tissue, dried, and weighed. The calcium content is then determined using methods such as the o-cresolphthalein complexone method and expressed as micrograms of calcium per milligram of dry tissue weight.[1]
-
Histological Analysis (von Kossa Staining): Aortic tissue is fixed, embedded in paraffin, and sectioned. The sections are stained using the von Kossa method to visualize calcium phosphate deposits, which appear black. The extent of calcification can be quantified as the percentage of the medial area that is positively stained.[1]
-
-
Mechanistic Insights: The Signaling Pathway of this compound
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). In vascular smooth muscle cells (VSMCs), the activation of CaSR is believed to play a role in inhibiting the progression of vascular calcification. The binding of this compound to the CaSR enhances its sensitivity to extracellular calcium, leading to downstream signaling events that can counteract the pro-calcific state.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical experimental workflow for validating the impact of a therapeutic agent like this compound on vascular calcification in an in vivo model.
References
- 1. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Upacicalcet for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Upacicalcet, a novel calcimimetic. While this compound is not classified as a hazardous substance, adherence to established safety protocols is essential.
Hazard Assessment and Safety Precautions
According to the available Safety Data Sheet (SDS), this compound is not categorized as a hazardous substance or mixture[1]. Nevertheless, standard laboratory precautions should be observed to mitigate any potential risks.
Table 1: Summary of Hazard Information for this compound
| Hazard Identification | Description |
| GHS Classification | Not a hazardous substance or mixture.[1] |
| Precautionary Statements | Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation.[1] |
| Personal Protective Equipment | Use full personal protective equipment, including safety goggles, gloves, and a lab coat.[1] |
| First Aid Measures | In case of eye contact, flush with water and call a physician. For skin contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, wash out the mouth with water and call a physician; do not induce vomiting.[1] |
Step-by-Step Disposal Protocol
The primary objective for the disposal of any chemical, including non-hazardous substances like this compound, is to prevent its release into the environment. All disposal methods must comply with local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
-
Collect all solid waste, including empty vials, contaminated personal protective equipment (PPE), and other materials, in a designated, leak-proof container.
-
Aqueous solutions containing this compound should be collected in a separate, clearly labeled container.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the name "this compound" and the approximate concentration and quantity.
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
-
Consult Institutional Guidelines:
-
Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures. Institutional protocols may have specific requirements for non-hazardous chemical waste.
-
-
Arrange for Professional Disposal:
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before addressing the spill, don the necessary personal protective equipment, including gloves, safety goggles, and a lab coat.[1]
-
Containment: Prevent the spill from spreading by using absorbent materials such as spill pads or sand.
-
Cleanup:
-
For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled waste container.
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Upacicalcet
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Upacicalcet, a calcimimetic agent. By adhering to these procedural, step-by-step instructions, you can minimize risk and ensure the integrity of your research.
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any active pharmaceutical ingredient (API), prudent laboratory practices are essential to minimize exposure and ensure personnel safety. The following guidelines are based on general best practices for handling potent pharmaceutical compounds and should be adapted to your specific laboratory conditions and risk assessments.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate level of personal protective equipment is crucial for minimizing exposure during the handling of this compound powder and solutions. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and transferring solid this compound | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves (minimum 0.2mm thickness) | A NIOSH-approved N95, R95, or P95 filtering facepiece respirator. For larger quantities or procedures with a higher potential for dust generation, a powered air-purifying respirator (PAPR) is recommended. | Disposable lab coat or chemical-resistant suit with taped cuffs, and closed-toe shoes. |
| Preparing solutions of this compound | Chemical safety goggles | Nitrile or neoprene gloves | Not generally required if performed in a certified chemical fume hood. If not, an N95 respirator should be considered. | Laboratory coat and closed-toe shoes. |
| General laboratory work with this compound solutions | Chemical safety goggles | Nitrile or neoprene gloves | Not generally required | Laboratory coat and closed-toe shoes. |
| Cleaning and decontamination | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Not generally required if the area is well-ventilated. | Laboratory coat and closed-toe shoes. |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Pre-Experiment Preparation:
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Assemble Materials: Before beginning work, ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste containers are readily accessible.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound to be aware of any new safety information.
2. Handling Procedures:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling this compound.
-
Weighing: When weighing solid this compound, use a disposable weigh boat and handle it with care to minimize dust generation.
-
Solution Preparation: To prepare a solution, slowly add the this compound powder to the solvent to prevent splashing.
-
Immediate Clean-up: In the event of a spill, clean the area immediately using appropriate procedures for chemical spills. For powdered spills, gently cover with a damp paper towel to avoid creating dust before cleaning.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
1. Segregation of Waste:
-
Non-Hazardous Pharmaceutical Waste: Since this compound is not classified as hazardous, unused or expired solid material, and solutions should be disposed of as non-hazardous pharmaceutical waste.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and segregated from regular laboratory trash.
2. Disposal Procedures:
-
Unused this compound: Unused solid this compound and solutions should be collected in a clearly labeled, sealed container designated for "Non-Hazardous Pharmaceutical Waste."
-
Contaminated Materials: Place all contaminated disposable materials into a separate, clearly labeled, and sealed container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as non-hazardous pharmaceutical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
Final Disposal: The collected non-hazardous pharmaceutical waste should be disposed of through your institution's chemical waste program.[2] High-temperature incineration is the preferred method for the disposal of pharmaceutical waste.[1][3] Do not dispose of this compound down the drain.[3]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
